2-Methylcyclopentene-1-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methylcyclopentene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-3-2-4-6(5)7(8)9/h2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKNDUSXGFIHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50986320 | |
| Record name | 2-Methylcyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67209-77-2 | |
| Record name | 1-Cyclopentene-1-carboxylic acid, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067209772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylcyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylcyclopentene-1-carboxylic acid: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylcyclopentene-1-carboxylic acid, a substituted cyclopentene derivative, represents a key building block in organic synthesis. Its structural features, including a five-membered ring, a carboxylic acid moiety, and a methyl-substituted double bond, make it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed analysis of its molecular structure, a step-by-step synthesis protocol, and a discussion of its potential applications in research and development.
Chemical Structure and Properties
2-Methylcyclopentene-1-carboxylic acid possesses the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol .[1] The core of the molecule is a five-membered cyclopentene ring with a double bond between carbons 1 and 2. A carboxylic acid group is attached to C1, and a methyl group is attached to C2.
Table 1: Physicochemical Properties of 2-Methylcyclopentene-1-carboxylic acid
| Property | Value | Reference |
| IUPAC Name | 2-methylcyclopent-1-ene-1-carboxylic acid | [1] |
| CAS Number | 67209-77-2 | [1] |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| Boiling Point | 234.9 °C at 760 mmHg | |
| Density | 1.144 g/cm³ | |
| Refractive Index | 1.519 | |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and carboxylic acid protons. The vinylic proton is absent due to the substitution pattern of the double bond. The protons on the cyclopentene ring would likely appear as complex multiplets in the upfield region. The carboxylic acid proton would present as a broad singlet at a downfield chemical shift, typically above 10 ppm.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would be characterized by signals for the seven carbon atoms in unique chemical environments. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm. The two sp² hybridized carbons of the double bond would appear in the vinylic region (around 120-140 ppm). The sp³ hybridized carbons of the cyclopentene ring and the methyl group would resonate in the upfield region.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be dominated by a very broad O-H stretching band for the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. A strong and sharp absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be expected around 1700-1725 cm⁻¹. The C=C stretching vibration of the double bond would likely appear as a medium intensity band in the region of 1640-1660 cm⁻¹.
Mass Spectrometry (MS) (Predicted): In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (126.15). A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group (•COOH), which would result in a significant fragment ion.
Synthesis and Manufacturing
A practical and efficient three-step synthesis of 2-Methylcyclopentene-1-carboxylic acid has been reported, starting from the commercially available 2-carboethoxycyclopentanone.[2] This method provides a reliable route for obtaining this valuable synthetic intermediate.
Synthetic Workflow
Caption: A three-step synthesis of 2-Methylcyclopentene-1-carboxylic acid.
Experimental Protocol
Step 1: Synthesis of the Intermediate Nitro Compound
-
To a solution of 2-carboethoxycyclopentanone in a suitable solvent, add an equimolar amount of nitromethane.
-
Add a catalytic amount of a base, such as piperidine, to the reaction mixture.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an appropriate work-up, typically involving an acid wash and extraction with an organic solvent.
-
Purify the crude product by column chromatography to yield the intermediate nitro compound.
Causality Behind Experimental Choices: The use of a base like piperidine is crucial to deprotonate nitromethane, forming a nucleophile that attacks the carbonyl group of the cyclopentanone. The subsequent dehydration reaction leads to the formation of the nitro-substituted cyclopentene ring.
Step 2: Denitration to form Ethyl 2-methylcyclopent-1-ene-1-carboxylate
-
Dissolve the intermediate nitro compound in a suitable solvent.
-
Add a reducing agent capable of denitration. The original literature suggests a method for this conversion, which would be followed here.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, perform a standard work-up procedure, including filtration and removal of the solvent under reduced pressure.
-
The resulting crude ester can be purified by distillation or column chromatography.
Causality Behind Experimental Choices: The denitration step is a critical transformation to introduce the methyl group at the desired position. The choice of the reducing system is key to achieving this conversion efficiently and without affecting the ester functionality.
Step 3: Hydrolysis to 2-Methylcyclopentene-1-carboxylic acid
-
To the purified ethyl 2-methylcyclopent-1-ene-1-carboxylate, add an aqueous solution of a strong base, such as sodium hydroxide.
-
Heat the mixture at reflux for several hours to ensure complete hydrolysis of the ester.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The precipitated carboxylic acid is then collected by filtration or extracted with an organic solvent.
-
The crude product can be further purified by recrystallization to obtain pure 2-Methylcyclopentene-1-carboxylic acid.
Causality Behind Experimental Choices: Basic hydrolysis is a standard and effective method for converting esters to carboxylic acids. The final acidification step is necessary to protonate the carboxylate salt and isolate the desired carboxylic acid.
Applications and Research Interest
While specific drug development programs centered on 2-Methylcyclopentene-1-carboxylic acid are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The cyclopentene carboxylic acid scaffold is a key component in a number of compounds with therapeutic potential.
Role as a Synthetic Intermediate
The primary value of 2-Methylcyclopentene-1-carboxylic acid lies in its utility as a versatile building block for the synthesis of more complex molecules. The presence of a carboxylic acid allows for a variety of chemical transformations, including amidation, esterification, and reduction. The double bond can also be functionalized through various addition reactions. These features make it an attractive starting material for the total synthesis of natural products and the creation of novel chemical entities for drug discovery.
Potential in Medicinal Chemistry
Cyclopentane and cyclopentene-based carboxylic acids have been explored for their potential in various therapeutic areas. For instance, derivatives of cyclopentene carboxylic acids have been investigated as potential therapeutic agents. The rigid cyclopentene ring can serve as a scaffold to orient functional groups in a specific spatial arrangement, which is often crucial for binding to biological targets.
Caption: The role of 2-Methylcyclopentene-1-carboxylic acid in a drug discovery workflow.
Conclusion
2-Methylcyclopentene-1-carboxylic acid is a valuable and accessible chemical entity with significant potential in organic synthesis. The well-defined three-step synthesis provides a reliable route to this compound, enabling its use as a starting material for more intricate molecular architectures. While its direct biological applications are yet to be fully explored, the prevalence of the cyclopentene carboxylic acid scaffold in bioactive molecules suggests that it will continue to be a compound of interest for researchers in medicinal chemistry and drug development. Further investigation into its biological activity and its utility in the synthesis of novel compounds is warranted.
References
- PubChem. 2-Methylcyclopent-1-ene-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
- Benetti, S., De Risi, C., Ferroni, F., & Pollini, G. P. (2007). An Efficient Preparation of 2-Methyl-1-Cyclopentene-1-Carboxylic Acid, a Versatile Synthetic Building Block. Letters in Organic Chemistry, 4(4), 285-287.
- Ingenta Connect. An Efficient Preparation of 2-Methyl-1-Cyclopentene-1-Carboxylic Acid, a Versatile Synthetic Building Block. Available from: [Link]
- Bentham Science Publishers. An Efficient Preparation of 2-Methyl-1-Cyclopentene-1-Carboxylic Acid, a Versatile Synthetic Building Block. Available from: [Link]
Sources
Structural, Synthetic, and Pharmacological Profiling of 2-Methylcyclopent-1-ene-1-carboxylic Acid
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In modern drug discovery and organic synthesis, alicyclic building blocks are foundational to the development of complex pharmacophores. Among these, 2-methylcyclopent-1-ene-1-carboxylic acid (CAS: 67209-77-2) stands out as a highly versatile intermediate. As an application scientist bridging the gap between theoretical nomenclature and bench-top synthesis, it is critical to understand that an IUPAC name is not merely a label—it is a precise structural blueprint. This whitepaper deconstructs the systematic nomenclature of this compound, details its physicochemical profile, outlines a self-validating synthetic methodology, and explores its downstream applications in synthesizing spirocyclic scaffolds and peptidomimetics.
Structural Nomenclature & IUPAC Deconstruction
The systematic nomenclature of organic chemistry, governed by IUPAC rules, dictates a strict hierarchical approach to naming alicyclic compounds. The name 2-methylcyclopent-1-ene-1-carboxylic acid can be logically deconstructed to reveal its exact molecular topology:
-
Principal Functional Group : The carboxylic acid moiety (-COOH) holds the highest priority in nomenclature. When attached directly to a cyclic structure, the suffix "-carboxylic acid" is utilized. The carbon atom of the ring that is directly bonded to the carboxyl group is obligatorily designated as C1 .
-
Parent Hydride : The core structure is a five-membered carbon ring containing one degree of unsaturation (a double bond). This establishes the parent root name as "cyclopentene".
-
Numbering for Unsaturation : To satisfy the IUPAC rule of assigning the lowest possible locants to double bonds, the unsaturation must be positioned between C1 and C2. Consequently, the core is defined as cyclopent-1-ene .
-
Substituent Placement : A methyl group (-CH3) is situated at the C2 position, adjacent to the carboxylic acid, completing the substituted alkene system.
Synthesizing these hierarchical rules yields the unambiguous identifier: 2-methylcyclopent-1-ene-1-carboxylic acid .
Physicochemical Profiling & Molecular Descriptors
Understanding the physicochemical properties of a building block is essential for predicting its behavior in various solvent systems, its reactivity profile, and its suitability for scale-up manufacturing. The quantitative data for 2-methylcyclopent-1-ene-1-carboxylic acid is summarized below [1, 2, 3].
| Property | Value |
| IUPAC Name | 2-methylcyclopent-1-ene-1-carboxylic acid |
| CAS Number | 67209-77-2 |
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol |
| Density | 1.144 g/cm³ |
| Boiling Point | 234.9 °C (at 760 mmHg) |
| Flash Point | 107 °C |
| InChIKey | QXKNDUSXGFIHHU-UHFFFAOYSA-N |
Synthetic Methodologies: The Dieckmann Condensation Route
Established synthetic routes to 2-methylcyclopent-1-ene-1-carboxylic acid often commence from readily available commercial precursors, ensuring both reliability and scalability [1]. The most robust approach utilizes a three-step procedure beginning with the Dieckmann condensation.
Step-by-Step Protocol & Mechanistic Causality
Note: This protocol is designed as a self-validating system. At each stage, thermodynamic principles drive the reaction, and analytical checkpoints ensure intermediate fidelity.
Step 1: Dieckmann Condensation
-
Action : Diethyl adipate is treated with a strong base (e.g., sodium ethoxide) in anhydrous ethanol under reflux.
-
Causality : The base deprotonates the α-carbon of one ester group. The resulting enolate undergoes an intramolecular Claisen condensation, attacking the carbonyl carbon of the distal ester. The thermodynamic driving force is the formation of a stable five-membered ring, yielding ethyl 2-oxocyclopentanecarboxylate.
-
Validation Checkpoint : Disappearance of the acyclic ester starting material is monitored via Thin-Layer Chromatography (TLC). FTIR analysis will show a characteristic shift from an acyclic ester carbonyl stretch (~1735 cm⁻¹) to a cyclic β-keto ester profile.
Step 2: α-Alkylation
-
Action : The resulting β-keto ester is treated with a mild base and a methyl halide (e.g., methyl iodide).
-
Causality : The proton situated between the ketone and the ester carbonyls is highly acidic (pKa ~11). The base selectively deprotonates this position, and the resulting enolate undergoes an S_N2 nucleophilic attack on the methyl halide, installing the C2 methyl group.
Step 3: Elimination and Hydrolysis
-
Action : The alkylated β-keto ester is subjected to reduction/elimination to remove the ketone oxygen, followed by basic hydrolysis (saponification) and acidic workup.
-
Causality : Elimination forms the thermodynamically favored endocyclic double bond (C1-C2) in conjugation with the ester. Subsequent hydrolysis cleaves the ethyl ester, yielding the target free carboxylic acid.
-
Validation Checkpoint : Final purity is confirmed via ¹H NMR. The successful formation of the product is validated by the absence of a C2 vinylic proton and the presence of a distinct allylic methyl singlet.
Fig 1. Three-step synthetic route via Dieckmann Condensation.
Applications in Advanced Drug Discovery
In medicinal chemistry, the cyclopentene motif is a privileged structural element. The carboxylic acid functional group serves as a versatile gateway for derivatization, allowing 2-methylcyclopent-1-ene-1-carboxylic acid to act as a core building block for several advanced pharmacophores[1, 4, 5].
-
Spirocyclic Isoxazolones : Stereoselective synthesis of spirocyclic compounds is a formidable challenge. Recent methodologies utilize Conia-ene type cascade reactions between α,β-unsaturated aldehydes and isoxazolones. Under the synergistic catalysis of a palladium(0) complex and a chiral secondary amine, 2-methylcyclopent-1-ene-1-carboxylic acid derivatives can be transformed into highly enantiomerically enriched spiroisoxazolones with multiple stereogenic centers [5].
-
Peptidomimetics (Cyclic β-Amino Acids) : β-amino acids are critical for designing peptidomimetics with improved pharmacokinetic stability and resistance to enzymatic degradation. The α,β-unsaturated ester derivatives of this cyclopentene carboxylic acid undergo stereoselective aza-Michael additions with amines, yielding highly functionalized alicyclic β-amino acids [1].
-
Nitroalkane Precursors : The compound is also implicated in synthetic routes involving allylic rearrangements. Reactions utilizing ammonium formate and nitromethane can produce substituted cyclopentenes that are subsequently hydrolyzed to form targeted nitro-derivatives [4].
Fig 2. Pharmacological applications and downstream derivative pathways.
References
1H and 13C NMR spectral data of 2-Methylcyclopentene-1-carboxylic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methylcyclopentene-1-carboxylic Acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 2-Methylcyclopentene-1-carboxylic acid (C₇H₁₀O₂), a substituted cyclic α,β-unsaturated carboxylic acid.[3] Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established spectroscopic principles to provide a detailed framework for the structural elucidation of this molecule. We will delve into predicted chemical shifts, coupling constants, and spectral assignments, supported by a detailed experimental protocol for data acquisition.
Introduction: The Molecule and the Method
2-Methylcyclopentene-1-carboxylic acid is an organic compound featuring a five-membered ring containing a double bond, a methyl group, and a carboxylic acid functional group directly attached to the alkene moiety.[3] Its structural complexity, arising from the varied electronic environments of its protons and carbons, makes it an excellent subject for NMR analysis.
NMR spectroscopy leverages the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to map out the carbon-hydrogen framework of a molecule.[1] The key parameters derived from NMR spectra—chemical shift (δ), spin-spin coupling (J), and signal integration—provide direct evidence of the chemical environment, connectivity, and relative number of nuclei, respectively, making NMR an indispensable tool for unambiguous structure determination.[4]
Molecular Structure and Predicted Spectral Features
To interpret the NMR spectra, we must first analyze the molecular structure to identify chemically non-equivalent protons and carbons. Each unique nucleus will give rise to a distinct signal in the NMR spectrum.[5]
Caption: Molecular structure of 2-Methylcyclopentene-1-carboxylic acid with atom numbering.
Based on the structure, we anticipate:
-
¹H NMR: 5 distinct signals corresponding to the carboxylic acid proton, the methyl protons, and the three sets of methylene protons (C3-H₂, C4-H₂, C5-H₂).
-
¹³C NMR: 7 distinct signals, one for each unique carbon atom (carboxyl, two vinylic, three methylene, and one methyl).
Detailed ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the electronic environment and connectivity of protons.
Predicted Chemical Shifts (δ)
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects. It is expected to appear as a broad singlet in the downfield region of 10.0 - 12.0 ppm .[6] The exact chemical shift and broadness are highly dependent on solvent and sample concentration due to hydrogen bonding.[7][8]
-
Allylic Protons (C3-H₂ and C4-H₂): These methylene protons are adjacent to the C=C double bond, which causes deshielding. They are expected to resonate in the range of 2.3 - 2.6 ppm .[9]
-
Aliphatic Protons (C5-H₂): This methylene group is further from the electron-withdrawing groups and is expected to appear further upfield, likely in the 1.8 - 2.0 ppm range.[9]
-
Methyl Protons (-CH₃): These protons are attached to a vinylic carbon. Their signal is anticipated around 1.8 - 2.2 ppm .
Predicted Multiplicities and Coupling Constants (J)
-
-COOH: Typically a broad singlet with no observable coupling. Deuterium exchange upon adding D₂O will cause this signal to disappear, confirming its assignment.[6]
-
-CH₃: A singlet , as there are no protons on the adjacent C2 carbon to couple with.
-
C3-H₂, C4-H₂, and C5-H₂: These protons form a complex spin system. Each methylene signal is expected to be a multiplet . For instance, the C5 protons will be coupled to the four protons on C3 and C4, potentially appearing as a quintet if the coupling constants are similar. The C3 and C4 protons will be coupled to each other and to the C5 protons. Vicinal (3-bond) H-C-C-H coupling constants in such aliphatic ring systems are typically in the range of 6-8 Hz .[10]
Summary of Predicted ¹H NMR Data
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| -COOH | 10.0 - 12.0 | Broad Singlet | Disappears on D₂O exchange.[6] |
| C3-H₂, C4-H₂ | 2.3 - 2.6 | Multiplet | Allylic position deshields protons. |
| -CH₃ | 1.8 - 2.2 | Singlet | Attached to a quaternary vinylic carbon. |
| C5-H₂ | 1.8 - 2.0 | Multiplet | Aliphatic methylene protons. |
Detailed ¹³C NMR Spectral Analysis
A standard ¹³C NMR spectrum is broadband proton-decoupled, meaning each unique carbon atom appears as a single line.[11] The chemical shift provides critical information about the carbon's functional group and electronic environment.
Predicted Chemical Shifts (δ)
-
Carbonyl Carbon (C=O): The carbon of the carboxylic acid is significantly deshielded. For α,β-unsaturated acids, this signal typically appears between 165 - 175 ppm .[7][8]
-
Vinylic Carbons (C1 and C2): The two carbons of the C=C double bond resonate in the alkene region. The substituted carbon C1 (attached to the COOH group) is expected further downfield than C2 (attached to the CH₃ group). Predicted ranges are 135 - 145 ppm for C1 and 125 - 135 ppm for C2 .[11]
-
Allylic Carbons (C3 and C4): These sp³ hybridized carbons are adjacent to the double bond and are expected in the range of 30 - 40 ppm .
-
Aliphatic Carbon (C5): This sp³ carbon is furthest from the electron-withdrawing groups and is predicted to have a chemical shift of 20 - 30 ppm .[12]
-
Methyl Carbon (-CH₃): The methyl carbon signal is expected in the upfield region, typically between 15 - 25 ppm .
Summary of Predicted ¹³C NMR Data
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C6 (-C OOH) | 165 - 175 | Carbonyl carbon of an α,β-unsaturated acid.[7] |
| C1 (C =C-COOH) | 135 - 145 | Quaternary vinylic carbon, deshielded by COOH. |
| C2 (C =C-CH₃) | 125 - 135 | Quaternary vinylic carbon. |
| C3, C4 (-C H₂-) | 30 - 40 | Allylic methylene carbons. |
| C5 (-C H₂-) | 20 - 30 | Aliphatic methylene carbon. |
| C7 (-C H₃) | 15 - 25 | Methyl carbon attached to the double bond. |
Experimental Protocols
Acquiring high-quality NMR data requires meticulous sample preparation and correctly configured instrument parameters.
Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of 2-Methylcyclopentene-1-carboxylic acid for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[13]
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial. The solvent should contain a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[12]
-
Mixing: Gently vortex or shake the vial until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution height is at least 4 cm to be within the detection region of the NMR probe.
-
Filtering (if necessary): If any solid particles are present, filter the solution through a small cotton plug in the pipette during transfer.
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- 9. 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene, chemical shifts spectra of cyclopentene doc brown's advanced level organic chemistry revision notes [docbrown.info]
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- 12. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
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Mass Spectrometry Fragmentation of 2-Methylcyclopentene-1-carboxylic Acid: A Mechanistic and Analytical Guide
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Compound: 2-Methylcyclopentene-1-carboxylic acid (Formula: C₇H₁₀O₂, Exact Mass: 126.0681 Da)
Introduction and Structural Dynamics
In the realm of metabolomics and pharmaceutical impurity profiling, cyclic α,β -unsaturated carboxylic acids present unique mass spectrometric challenges and opportunities. 2-Methylcyclopentene-1-carboxylic acid is a highly conjugated, sterically constrained molecule widely utilized as a synthetic building block .
From an analytical perspective, the conjugation between the C1=C2 double bond and the C1-carboxylic acid group fundamentally dictates its gas-phase thermodynamic stability. As a Senior Application Scientist, I approach the structural elucidation of this compound not just by cataloging its fragments, but by understanding the thermodynamic drivers—specifically resonance stabilization and steric relief—that govern its collision-induced dissociation (CID) pathways.
Core Fragmentation Pathways: The Mechanistic "Why"
Understanding the fragmentation of this compound requires analyzing both positive and negative electrospray ionization (ESI) modes, as they provide orthogonal structural information .
Positive Ionization Mode (ESI+)
In positive mode, protonation occurs preferentially at the carbonyl oxygen, yielding the precursor ion [M+H]⁺ at m/z 127.0754 .
-
The Low-Energy Threshold (Water Loss): The most abundant initial fragment is the loss of H₂O (18.0106 Da), generating an acylium ion at m/z 109.0648 . Causality: This is a low-energy pathway because the resulting acylium cation is profoundly stabilized by resonance with the adjacent cyclopentene double bond.
-
High-Energy Isobaric Divergence: Upon higher collision energies, the m/z 109 intermediate undergoes secondary fragmentation. Traditional unit-resolution mass spectrometers often report a generic fragment at m/z 81. However, high-resolution mass spectrometry (HRMS) reveals a critical isobaric divergence:
-
Loss of Carbon Monoxide (CO, 27.9949 Da): Yields the 2-methylcyclopentenyl cation [C₆H₉]⁺ at m/z 81.0699 .
-
Loss of Ethylene (C₂H₄, 28.0313 Da): A ring-opening cleavage of the cyclopentene backbone yields [C₅H₅O]⁺ at m/z 81.0335 .
-
Negative Ionization Mode (ESI-)
In negative mode, the carboxylic acid easily deprotonates to form [M-H]⁻ at m/z 125.0608 .
-
Decarboxylation: The dominant MS/MS pathway is the neutral loss of CO₂ (43.9898 Da), generating the m/z 81.0710 anion. Causality: The cleavage of the C-C bond is driven by the formation of a highly stable, allylic 2-methylcyclopentenyl anion, making this a highly diagnostic transition for α,β -unsaturated cyclic acids .
Experimental Methodology: Self-Validating LC-HRMS/MS Protocol
A robust analytical protocol must be a self-validating system. The following methodology utilizes a dual-polarity, exact-mass cross-validation strategy to definitively rule out in-source fragmentation artifacts.
Step-by-Step Workflow
-
Sample Preparation:
-
Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water.
-
Rationale: This composition ensures complete solvation while matching the polarity of the initial reversed-phase gradient, preventing peak distortion (solvent effects).
-
-
Chromatographic Separation (UHPLC):
-
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5.0 minutes.
-
Rationale: The acidic modifier suppresses the ionization of the carboxylic acid in the liquid phase, maintaining it in its neutral state to maximize hydrophobic retention on the C18 stationary phase prior to ESI volatilization.
-
-
Mass Spectrometry Acquisition (HRMS):
-
Ionization: Heated Electrospray Ionization (HESI) with fast polarity switching (<20 ms).
-
Self-Validation Check: By observing the unfragmented precursor in both positive (m/z 127.0754) and negative (m/z 125.0608) modes at the exact same retention time, we orthogonally validate the molecular weight and eliminate the possibility of matrix interference.
-
Fragmentation: Higher-energy C-trap Dissociation (HCD) utilizing a stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV.
-
Rationale: Stepped CE captures both the fragile water loss (at 15 eV) and the robust ring cleavages (at 45 eV) within a single, comprehensive composite MS/MS spectrum.
-
Quantitative Data Presentation
Table 1: High-Resolution Precursor Ions (Self-Validation Metrics)
| Polarity | Ion Species | Formula | Theoretical Exact Mass (Da) | Diagnostic Utility |
| ESI (+) | [M+H]⁺ | C₇H₁₁O₂⁺ | 127.0754 | Primary precursor for structural MS/MS |
| ESI (-) | [M-H]⁻ | C₇H₉O₂⁻ | 125.0608 | Orthogonal mass confirmation |
Table 2: Diagnostic HRMS/MS Fragment Ions (ESI+ at m/z 127.0754)
| Fragment m/z | Neutral Loss | Mass Defect (Da) | Mechanistic Assignment | Energy Requirement |
| 109.0648 | H₂O (18.0106) | -0.0106 | Resonance-stabilized acylium cation | Low (15 eV) |
| 81.0699 | H₂O + CO (46.0055) | -0.0055 | 2-Methylcyclopentenyl cation | Medium (30 eV) |
| 81.0335 | H₂O + C₂H₄ (46.0419) | -0.0419 | Ring-opened diene cation | High (45 eV) |
Mechanistic and Workflow Diagrams
Figure 1: High-resolution ESI+ fragmentation pathways of 2-Methylcyclopentene-1-carboxylic acid.
Figure 2: Self-validating LC-HRMS/MS experimental workflow for structural elucidation.
References
Stereochemical Dynamics and Functionalization of 2-Methylcyclopentene-1-carboxylic Acid: A Technical Guide
Executive Summary
For researchers and drug development professionals, 2-methylcyclopentene-1-carboxylic acid (CAS 67209-77-2) is a highly valuable building block in organic synthesis[1]. However, a rigorous structural analysis reveals a critical geometric reality: the parent alkene possesses zero stereoisomers . The true stereochemical complexity—and its immense value to pharmaceutical researchers—emerges during its transformation into saturated analogs (e.g., 2-methylcyclopentane-1-carboxylic acid) and functionalized derivatives[2].
This whitepaper deconstructs the structural constraints of the parent molecule, maps the stereochemistry of its derivatives, and provides field-proven, self-validating protocols for stereoselective synthesis.
Structural Constraints: The "Zero Stereoisomer" Reality
Before utilizing3 in synthetic pathways, one must understand its rigid geometry[3]. The molecule features a double bond between C1 and C2 within a five-membered ring.
-
Hybridization: Both C1 (attached to the carboxyl group) and C2 (attached to the methyl group) are sp2 hybridized. They are planar and cannot act as chiral centers.
-
Geometric Locking (Ring Strain): In cycloalkenes with fewer than eight carbons, the trans (E) configuration is thermodynamically unstable due to extreme ring strain (a corollary of Bredt's rule principles). Consequently, the double bond is geometrically locked in the cis (Z) configuration.
Because there are no sp3 stereocenters and only one viable geometric isomer, 2-methylcyclopentene-1-carboxylic acid exists as a single, achiral molecule[3].
Figure 1: Structural logic dictating the stereochemistry of cyclopentene derivatives.
The Stereochemical Pivot: Saturated Analogs
While the parent compound lacks stereoisomers, it serves as a critical precursor for stereochemically rich frameworks. When the C1=C2 double bond is reduced, sp3 chiral centers are generated at C1 and C2, yielding4[4]. This saturated analog possesses four distinct stereoisomers (two enantiomeric pairs).
Quantitative Data: Stereoisomers of the Saturated Analog
| Isomer Designation | Absolute Configuration | Relative Geometry | Pharmacological Relevance |
| (+)-cis-isomer | (1S, 2R) | Substituents on same face | High (Peptidomimetic precursor) |
| (-)-cis-isomer | (1R, 2S) | Substituents on same face | High (Peptidomimetic precursor) |
| (+)-trans-isomer | (1S, 2S) | Substituents on opposite faces | Moderate (Steroid D-ring analog) |
| (-)-trans-isomer | (1R, 2R) | Substituents on opposite faces | Moderate (Steroid D-ring analog) |
Applications in Drug Development
The strategic functionalization of this cyclopentene framework is highly utilized in two primary pharmaceutical domains:
-
Peptidomimetics: Derivatives of this compound are precursors for cyclic β -amino acids. Stereoselective aza-Michael additions to the α,β -unsaturated ester derivative yield highly functionalized alicyclic β -amino acids with predictable stereochemistry, improving the pharmacokinetic stability of peptide drugs[1].
-
Steroid Nucleus Construction: The saturated analog is a well-established precursor for forming the D-ring of the steroid nucleus. The functional groups on the cyclopentane ring provide handles for constructing the adjacent C-ring[2].
Experimental Protocols: A Self-Validating System
To utilize these compounds effectively, researchers must employ protocols that inherently control and validate stereochemistry.
Protocol 1: Stereoselective Catalytic Hydrogenation
Objective: Convert achiral 2-methylcyclopentene-1-carboxylic acid into racemic cis-2-methylcyclopentane-1-carboxylic acid.
-
Substrate Preparation: Dissolve 10 mmol of 2-methylcyclopentene-1-carboxylic acid in 50 mL of anhydrous ethanol.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (5 mol%).
-
Causality: Heterogeneous Pd/C catalysis requires the planar alkene to adsorb onto the metal surface. Consequently, both hydrogen atoms are delivered to the same face of the alkene (syn-addition). This mechanistic constraint overwhelmingly favors the formation of the cis-diastereomer over the trans-diastereomer.
-
-
Hydrogenation: Purge the reaction vessel with N2 , then introduce H2 gas at 1 atm. Stir vigorously at room temperature for 12 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.
-
Self-Validation: Analyze the crude product via 1 H NMR. The cis relationship can be confirmed by analyzing the coupling constants ( J ) between the protons at C1 and C2, which differ significantly from the trans configuration due to the dihedral angle constraints in the cyclopentane ring[2].
Protocol 2: Chiral Resolution of the Saturated Analog
Objective: Isolate specific enantiomers from the racemic cis mixture[5].
-
Salt Formation: Dissolve the racemic cis-2-methylcyclopentane-1-carboxylic acid in hot acetone. Add 1.0 equivalent of a chiral resolving agent, such as (R)-(+)-1-phenylethylamine.
-
Causality: While enantiomers possess identical physical properties (making them inseparable by standard crystallization), reacting them with a single enantiomer of a chiral amine generates two diastereomeric salts. These diastereomers have distinct lattice energies and solubilities.
-
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will selectively crystallize.
-
Recovery: Filter the crystals and treat them with dilute HCl (1M) to protonate the carboxylate, releasing the resolved enantiomer of the carboxylic acid. Extract with diethyl ether.
-
Self-Validation: Determine the enantiomeric excess (ee) using Chiral High-Performance Liquid Chromatography (HPLC). Confirm the absolute configuration via optical rotation (polarimetry) compared against literature values[2].
Figure 2: Experimental workflow for stereoselective hydrogenation and chiral resolution.
References
-
2-Methylcyclopent-1-ene-1-carboxylic acid | C7H10O2 | CID 3017746 Source: PubChem URL:[Link]
-
Chapter 16 Homework: Chem 335 - Winter 2000 Source: Portland State University (pdx.edu) URL:[Link]
-
THERAPEUTIC COMPOUNDS - European Patent Office - EP 4252755 A2 Source: EPO URL:[Link]
Sources
- 1. 2-Methylcyclopentene-1-carboxylic acid | 67209-77-2 | Benchchem [benchchem.com]
- 2. 2-Methylcyclopentene-1-carboxylic acid | 67209-77-2 | Benchchem [benchchem.com]
- 3. 2-Methylcyclopent-1-ene-1-carboxylic acid | C7H10O2 | CID 3017746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chapter 16 Homework [web.pdx.edu]
- 5. data.epo.org [data.epo.org]
The Diverse Biological Activities of Cyclopentene Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the cyclopentene carboxylic acid scaffold has emerged as a "privileged" structure, a core molecular framework that serves as a versatile template for the design of a multitude of biologically active compounds. From the well-established anti-inflammatory and antiviral properties of cyclopentenone prostaglandins to the burgeoning field of novel anticancer agents and enzyme inhibitors, derivatives of cyclopentene carboxylic acid are at the forefront of innovative therapeutic development.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of experimental design, a critical evaluation of structure-activity relationships, and a practical toolkit of detailed protocols. Our aim is to empower you to navigate the complexities of this chemical space and unlock its full therapeutic potential. We will delve into the intricate mechanisms of action, explore diverse synthetic strategies, and provide the technical foundation necessary to advance your research and development endeavors.
I. The Anti-Inflammatory Powerhouse: Cyclopentenone Prostaglandins and Beyond
The cyclopentene ring is a hallmark of a class of potent lipid mediators known as cyclopentenone prostaglandins (cyPGs), which include prostaglandin A2 (PGA2), PGA1, and PGJ2 and its metabolites.[1][2][3][4] These molecules are critical regulators of the inflammatory response, acting through multiple cellular targets and signaling pathways.[1][2][3][4]
A. Mechanism of Action: A Dual Approach to Quelling Inflammation
The anti-inflammatory effects of cyPGs are primarily mediated through their interaction with two key signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling cascade.[1][2][5][6]
1. Inhibition of the NF-κB Pathway:
NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes.[5][6] Cyclopentenone prostaglandins, such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), can directly inhibit multiple steps in the NF-κB signaling pathway.[5] This inhibition can occur through both PPAR-γ-dependent and -independent mechanisms.[7] The reactive α,β-unsaturated carbonyl group within the cyclopentenone ring is a key structural feature responsible for this activity.[7]
2. Activation of the PPAR-γ Pathway:
15d-PGJ₂ is a high-affinity natural ligand for PPAR-γ, a nuclear receptor that plays a pivotal role in regulating inflammation and metabolism.[5][6][7] Upon activation by 15d-PGJ₂, PPAR-γ can transrepress the activity of pro-inflammatory transcription factors, including NF-κB, thereby downregulating the expression of inflammatory mediators.[5][6]
Figure 1: Mechanism of anti-inflammatory action of cyclopentenone prostaglandins.
B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model is a reliable method for evaluating the acute anti-inflammatory activity of test compounds.[8][9][10][11][12]
Materials and Reagents:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Test compound (Cyclopentene carboxylic acid derivative)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.9% sterile saline, or other appropriate solvent)
-
Plethysmometer
-
Oral gavage needles
-
1 mL syringes with 27-gauge needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment with free access to food and water.[8][9]
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[8]
-
Animal Grouping: Randomly divide the rats into groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle only.
-
Group II (Test Compound): Receives the cyclopentene carboxylic acid derivative at various doses.
-
Group III (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).[8]
-
-
Drug Administration: Administer the compounds orally (p.o.) one hour before the carrageenan injection.[8]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[8]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[8]
-
Data Analysis:
-
Calculate the mean increase in paw volume (Edema) = Vₜ - V₀.
-
Calculate the Percentage Inhibition of edema = [(Mean edema of control - Mean edema of treated group) / Mean edema of control] x 100.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM (at 3 hours) | Percentage Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Test Compound A | 25 | Data | Data |
| Test Compound A | 50 | Data | Data |
| Indomethacin | 10 | 0.32 ± 0.02 | 62.4 |
II. Antiviral Activity: A Broad-Spectrum Defense
Cyclopentenone prostaglandins have demonstrated potent antiviral activity against a range of viruses by interfering with viral replication and host-cell interactions.[1] Their mechanisms of action are multifaceted, targeting various stages of the viral life cycle.[1]
A. Mechanisms of Antiviral Action
The antiviral effects of cyPGs are attributed to several mechanisms:
-
Repression of Viral Protein Synthesis: They can inhibit the synthesis of essential viral proteins necessary for replication.[1]
-
Alteration of Viral Protein Glycosylation: Modification of glycoprotein maturation can impair viral entry and assembly.[1]
-
Inhibition of Virus Transmission: They can hinder the spread of the virus from cell to cell.[1]
-
Reduction of Virus-Induced Inflammation: By modulating inflammatory pathways, they can mitigate the pathological consequences of viral infection.[1]
B. Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a gold-standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[13]
Materials and Reagents:
-
Confluent monolayer of a susceptible host cell line (e.g., Vero cells)
-
Virus stock of known titer
-
Test compound (Cyclopentene carboxylic acid derivative)
-
Cell culture medium
-
Overlay medium (containing, for example, carboxymethylcellulose or agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Seeding: Seed a 6-well or 12-well plate with host cells to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the cyclopentene carboxylic acid derivative in cell culture medium.
-
Infection: Infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units per well) in the presence of varying concentrations of the test compound.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: Remove the virus-containing medium and add the overlay medium containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization:
-
Aspirate the overlay.
-
Fix the cells with the fixative solution.
-
Stain the cell monolayer with crystal violet solution.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50%.
-
Figure 2: Experimental workflow for the plaque reduction assay.
III. Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The cyclopentenone moiety is a key pharmacophore in a number of natural and synthetic compounds exhibiting significant anticancer activity.[14] Studies on cyclopentenone prostaglandins and other cyclopentenones have revealed their ability to induce apoptosis in cancer cells.[5]
A. Non-Prostaglandin Derivatives with Anticancer Activity
Beyond prostaglandins, other cyclopentene carboxylic acid derivatives have shown promise as anticancer agents. For instance, a series of 2-arylidene-4-cyclopentene-1,3-diones has been synthesized and evaluated for their antitumor activity.[4][15]
Structure-Activity Relationship (SAR) Insights:
-
The presence of a hydroxybenzylidene or a substituted hydroxybenzylidene group at the 2-position of the 4-cyclopentene-1,3-dione ring was found to be crucial for high antitumor activity.[4]
-
Specifically, 3-methoxy-4-hydroxybenzylidene derivatives demonstrated the greatest potency.[4]
Data Presentation:
| Compound | Arylidene Substituent | Antitumor Activity against Sarcoma-180 |
| 1 | 4-Hydroxybenzylidene | +++ |
| 2 | 3-Methoxy-4-hydroxybenzylidene | +++ |
| 3 | 3,4-Dihydroxybenzylidene | ++ |
| 4 | Benzylidene | - |
| Activity Scale: +++ (high), ++ (moderate), + (low), - (inactive)[4] |
B. Experimental Protocol: NF-κB Luciferase Reporter Assay
Given the central role of NF-κB in promoting cancer cell survival and proliferation, assays that measure its activity are crucial for evaluating potential anticancer compounds.
Materials and Reagents:
-
Cancer cell line (e.g., HEK293T, RAW 264.7)
-
NF-κB reporter plasmid (containing a luciferase gene under the control of an NF-κB-responsive promoter)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Test compound (Cyclopentene carboxylic acid derivative)
-
Stimulating agent (e.g., TNF-α, LPS)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect the cancer cells with the NF-κB reporter plasmid and the Renilla plasmid using a suitable transfection reagent.[1]
-
Compound Treatment: After 18-24 hours of transfection, treat the cells with the cyclopentene carboxylic acid derivative for a specified period.
-
Stimulation: Induce NF-κB activation by adding a stimulating agent like TNF-α or LPS.
-
Cell Lysis: After the desired incubation time, wash the cells with PBS and lyse them using the lysis buffer provided in the assay kit.[3][16]
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay substrate and measure the firefly luciferase activity.
-
Add the Stop & Glo® reagent and measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in control cells.
IV. Expanding the Horizon: Novel Biological Activities
The versatility of the cyclopentene carboxylic acid scaffold extends beyond the realms of inflammation, virology, and oncology. Researchers are actively exploring its potential in other therapeutic areas.
A. Enzyme Inhibition
Cyclopentene dicarboxylic acid amides have been developed as novel inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis and a target for immunosuppressive drugs.[17] Structure-activity relationship studies have shown that modifications to the cyclopentene ring and the hydrophobic side chains can influence the inhibitory activity and species specificity of these compounds.[17]
B. Experimental Protocol: PPAR-γ Ligand Screening Assay
This assay is useful for identifying and characterizing compounds that can act as ligands for PPAR-γ, a key regulator of metabolism and inflammation.
Materials and Reagents:
-
Human recombinant PPAR-γ protein
-
PPAR-γ assay buffer
-
Fluorescent PPAR-γ assay probe
-
Test compound (Cyclopentene carboxylic acid derivative)
-
Ligand control (e.g., Rosiglitazone)
-
Multi-well spectrofluorometer
Procedure:
-
Reagent Preparation: Prepare working solutions of the PPAR-γ protein, assay buffer, and fluorescent probe.
-
Compound Addition: Add the test compound at various concentrations to the wells of a microplate.
-
Protein and Probe Addition: Add the PPAR-γ protein and the fluorescent probe to each well.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for binding.
-
Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer. The displacement of the fluorescent probe by the test compound will result in a decrease in fluorescence.
-
Data Analysis: Calculate the percentage of probe displacement and determine the IC₅₀ value, which is the concentration of the compound that causes 50% displacement of the fluorescent probe.
V. Conclusion and Future Directions: A Scaffold of Endless Possibilities
The cyclopentene carboxylic acid core has proven to be a remarkably fruitful scaffold for the discovery of new therapeutic agents. From the well-characterized anti-inflammatory and antiviral activities of cyclopentenone prostaglandins to the exciting potential of novel derivatives in cancer therapy and enzyme inhibition, the chemical space surrounding this privileged structure is vast and ripe for exploration.
Future research will undoubtedly focus on:
-
Synthesis of Novel Derivatives: The development of innovative synthetic methodologies will enable the creation of more diverse and complex cyclopentene carboxylic acid libraries.
-
Elucidation of Novel Mechanisms: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will open up new therapeutic avenues.
-
Structure-Based Drug Design: The use of computational modeling and structural biology will facilitate the rational design of more potent and selective derivatives.
-
Clinical Translation: The most promising candidates will need to be rigorously evaluated in preclinical and clinical studies to translate their therapeutic potential into tangible benefits for patients.
As our understanding of the intricate biology of disease continues to grow, the cyclopentene carboxylic acid scaffold is poised to play an increasingly important role in the development of the next generation of innovative medicines.
References
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Lee, J. H., Paing, M., & Sharma-Walia, N. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Physiology, 12, 640374. [Link]
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Ricote, M., Li, A. C., Willson, T. M., Kelly, C. J., & Glass, C. K. (1998). The peroxisome proliferator-activated receptor-gamma is a negative regulator of macrophage activation. Nature, 391(6662), 79–82. [Link]
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Straus, D. S., Pascual, G., Li, M., Welch, J. S., Ricote, M., Hsiang, C. H., ... & Glass, C. K. (2000). 15-deoxy-delta 12, 14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway. Proceedings of the National Academy of Sciences, 97(9), 4844–4849. [Link]
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Inayama, S., Mamoto, K., Shibata, T., & Hirose, T. (1976). Structure and antitumor activity relationship of 2-arylidene-4-cyclopentene-1, 3-diones and 2-arylideneindan-1, 3-diones. Journal of medicinal chemistry, 19(3), 433-436. [Link]
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Tian, B., Liu, J., Liu, J., & Yang, J. (2014). Luciferase reporter assay for NF-κB. Bio-protocol, 4(12), e1151. [Link]
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Bowdish, D. (2012). NF-KBLUCIFERASE ASSAY. Bowdish Lab. [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]
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Vacek, J., & Ulrichová, J. (2014). Chemical properties and biological activities of cyclopentenediones: a review. Mini reviews in medicinal chemistry, 14(4), 322-331. [Link]
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Löffler, M., Knecht, W., & Williams, H. (2005). SAR, species specificity, and cellular activity of cyclopentene dicarboxylic acid amides as DHODH inhibitors. Naunyn-Schmiedeberg's archives of pharmacology, 372(4), 289-298. [Link]
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Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current protocols in pharmacology, 14(1), 5-4. [Link]
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Zhang, L., Liu, Y., Wang, M., Wu, L., Li, N., & Li, D. (2014). Integrated screening protocol used to identify potent PPARγ agonists from 180,313 biogenic compounds. Journal of molecular modeling, 20(9), 2419. [Link]
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Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185-210. [Link]
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Rahman, H., Eswaraiah, M. C., & Dutta, A. M. (2018). 2.7. Carrageenan-induced paw edema assay. Bio-protocol, 8(15), e2958. [Link]
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Inayama, S., Ohkura, K., & Shibata, T. (1975). Structure and antitumor activity relation of 2-arylidene-4-cyclopentene-1, 3-diones and 2-arylideneindan-1, 3-diones. Chemical and Pharmaceutical Bulletin, 23(11), 2998-3000. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., Al-Mekhlafi, F. A., Al-Amri, A. M., & Al-Zaqri, N. (2023). Synthesis and Evaluation of Para-Substituted Bis (Arylidene) Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Sains Malaysiana, 52(10), 2821-2835. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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Lee, J. H., Paing, M., & Sharma-Walia, N. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Physiology, 12, 640374. [Link]
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Conti, M., & Fabbri, F. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anti-cancer drugs, 17(9), 1017-1022. [Link]
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Aggarwal, B. B., & Shishodia, S. (2002). A proinflammatory role for the cyclopentenone prostaglandins at low micromolar concentrations: oxidative stress-induced extracellular signal-regulated kinase activation without NF-kappa B inhibition. The Journal of Immunology, 168(10), 5143-5153. [Link]
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INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma. [Link]
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Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3(5), 1-11. [Link]
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Creative BioMart. (n.d.). PPARγ Ligand Screening/Characterization Assay Kit. [Link]
-
El-Sayed, W. M., Al-Ghorbani, M., Othman, A. A., Al-Mekhlafi, F. A., Al-Amri, A. M., & Al-Zaqri, N. (2023). Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. RSC advances, 13(43), 30467-30485. [Link]
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Shannon, J. P., & Schbig, L. M. (2022). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. STAR protocols, 3(1), 101119. [Link]
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Lee, J. H., Paing, M., & Sharma-Walia, N. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Physiology, 12, 640374. [Link]
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Case, J. B., Bailey, A. L., Kim, A. S., & Daugherty, M. D. (2020). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2. Current Protocols in Microbiology, 57(1), e114. [Link]
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El-Sayed, W. M., Al-Ghorbani, M., Othman, A. A., Al-Mekhlafi, F. A., Al-Amri, A. M., & Al-Zaqri, N. (2023). Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT. RSC advances, 13(43), 30467-30485. [Link]
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Taylor & Francis. (n.d.). Cyclopentene – Knowledge and References. [Link]
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Inayama, S., Mamoto, K., Shibata, T., & Hirose, T. (1976). Structure and antitumor activity relation of 2-arylidene-4-cyclopentene-1, 3-diones and 2-arylideneindan-1, 3-diones. Journal of Medicinal Chemistry, 19(3), 433-436. [Link]
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Bordeleau, M. E., Cencic, R., Lindqvist, L., Oberer, M., Northcote, P., & Wagner, G. (2008). Antitumor Activity and Mechanism of Action of the Cyclopenta [b] benzofuran, Silvestrol. PLoS ONE, 3(4), e2047. [Link]
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2-Methylcyclopentene-1-carboxylic Acid: A Versatile Synthetic Building Block in Modern Drug Discovery and Organic Synthesis
Executive Summary
Historically, the synthesis and functionalization of five-membered cyclopentane rings presented a greater thermodynamic and kinetic challenge to organic chemists compared to their six-membered cyclohexane counterparts[1]. However, the development of robust, scalable methodologies has elevated compounds like 2-Methylcyclopentene-1-carboxylic acid (CAS: 67209-77-2) into critical building blocks for complex molecular frameworks[2]. Featuring a reactive α,β-unsaturated carboxylic acid and a strained cyclopentene ring, this molecule serves as a versatile gateway for derivatization, ring cleavage, and the construction of complex pharmaceutical scaffolds, including steroid D-rings and chiral spirocycles[1][3].
This technical guide provides an in-depth analysis of the physicochemical properties, validated synthetic pathways, and core reactivity profiles of 2-Methylcyclopentene-1-carboxylic acid.
Physicochemical Profiling & Quantitative Data
Understanding the baseline physicochemical properties of 2-Methylcyclopentene-1-carboxylic acid is essential for predicting its behavior in biphasic extractions, chromatographic purification, and biological assays. The data below summarizes its core identifiers and properties[4].
| Property | Value |
| Chemical Name | 2-Methylcyclopentene-1-carboxylic acid |
| CAS Number | 67209-77-2 |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| InChIKey | QXKNDUSXGFIHHU-UHFFFAOYSA-N |
| SMILES | CC1=C(CCC1)C(=O)O |
| Structural Features | Cyclopentene ring, α,β-unsaturated carboxylic acid, allylic methyl group |
De Novo Synthesis & Mechanistic Causality
Established synthetic routes to 2-Methylcyclopentene-1-carboxylic acid rely on multi-step procedures starting from highly accessible commercial precursors like diethyl adipate[1]. The most reliable and scalable pathway utilizes the Dieckmann Condensation followed by alkylation, decarboxylation, and a cyanohydrin intermediate to install the α,β-unsaturated acid moiety[1].
Synthetic Pathway Visualization
Fig 1: Multi-step synthetic route to 2-Methylcyclopentene-1-carboxylic acid via cyanohydrin.
Self-Validating Experimental Protocol: Cyanohydrin Route to Target Acid
Note: The following protocol assumes the successful prior synthesis of 2-methylcyclopentanone via Dieckmann condensation and subsequent decarboxylation.
Phase 1: Cyanohydrin Formation
-
Reaction Setup: Dissolve 2-methylcyclopentanone (1.0 equiv) in a biphasic mixture of diethyl ether and water.
-
Cyanide Addition: Add sodium cyanide (1.5 equiv) to the aqueous layer.
-
Causality: Using an excess of the cyanide nucleophile drives the reversible equilibrium entirely toward the cyanohydrin adduct.
-
-
Acidification: Slowly add concentrated HCl dropwise while maintaining the internal temperature at 0°C.
-
Causality: Low temperatures prevent the thermodynamic reversal of the cyanohydrin formation and safely control the exothermic protonation of cyanide.
-
-
In-Process Validation: Monitor via FTIR. The reaction is complete when the strong ketone C=O stretch (~1740 cm⁻¹) disappears, replaced by a broad O-H stretch (~3300 cm⁻¹) and a weak C≡N stretch (~2250 cm⁻¹).
-
Isolation: Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Phase 2: Dehydration (Elimination) 6. Reagent Mixing: Dissolve the crude cyanohydrin in anhydrous pyridine at 0°C. 7. Elimination: Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise, then heat to reflux.
-
Causality: POCl₃ converts the hydroxyl group into a superior leaving group (dichlorophosphate). Pyridine acts as both the solvent and the base to facilitate an E2 elimination. The reaction strictly follows Zaitsev's rule, favoring the formation of the more substituted, conjugated endocyclic double bond.
-
In-Process Validation: Confirm dehydration via FTIR by observing the shift of the C≡N stretch to a conjugated frequency (~2220 cm⁻¹) and the appearance of a C=C stretch (~1620 cm⁻¹).
Phase 3: Hydrolysis 9. Acidic Cleavage: Reflux the resulting 2-methylcyclopent-1-ene-1-carbonitrile in 6M HCl for 12 hours.
-
Causality: Strong aqueous acid hydrolyzes the nitrile first to an primary amide, and subsequently to the carboxylic acid, while the acidic conditions maintain the stability of the conjugated double bond without risk of base-catalyzed isomerization.
-
Final Validation: Confirm the final product via ¹H NMR (appearance of the vinylic proton and broad carboxylic acid proton >10 ppm) and LC-MS (m/z 125.06 for [M-H]⁻).
Core Reactivity & Derivatization
The structural duality of 2-Methylcyclopentene-1-carboxylic acid—possessing both an electron-rich olefin and a carboxylic acid—allows it to undergo orthogonal chemical transformations[1].
Reactivity Map
Fig 2: Core reactivity map and derivatization pathways for drug discovery applications.
Key Mechanistic Pathways
-
Ozonolysis (Ring Cleavage): The strained cyclopentene double bond is highly susceptible to oxidative cleavage. The mechanism involves an initial 1,3-dipolar cycloaddition of ozone to the double bond, forming an unstable primary molozonide[1]. A reductive work-up (using zinc metal and water, or dimethyl sulfide) prevents over-oxidation, yielding a linear dicarbonyl compound containing both a ketone and a carboxylic acid functionality[1].
-
Anhydride Formation: Dicarboxylic acid analogs derived from this scaffold can be converted into cyclic anhydrides by heating in the presence of a dehydrating agent like acetic anhydride[1]. These reactive intermediates are critical for subsequent nucleophilic attacks to form complex amides.
-
Esterification and Amidation: The free carboxyl group acts as a standard gateway for prodrug synthesis. It can be readily converted into esters via acid-catalyzed Fischer esterification or into amides by first generating an acyl chloride or using coupling reagents (e.g., HATU)[1].
Advanced Applications in Drug Discovery
In medicinal chemistry, the cyclopentene motif is a privileged structural element[2]. While its saturated analog is a well-established precursor for the D-ring of the steroid nucleus, the unsaturated 2-Methylcyclopentene-1-carboxylic acid is increasingly utilized in the synthesis of highly complex, stereochemically rich scaffolds[1].
A breakthrough application of this building block is its use in the enantioselective synthesis of spirocyclic compounds . Recent methodologies employ a synergistic dual-catalysis approach—combining a chiral secondary amine organocatalyst with a Palladium(0) metal catalyst—to drive a Conia-ene type reaction[3]. This cascade reaction allows α,β-unsaturated aldehydes and isoxazolones to form chiral spiroisoxazolone derivatives. These derivatives can subsequently be transformed into structurally attractive, enantiomerically enriched cyclopentene carboxylic acids possessing multiple stereogenic centers, achieving high diastereoselectivity (dr up to 20:1) and enantioselectivity (up to 99% ee)[3]. Such 3D-rich spiro scaffolds are highly prized in modern drug discovery for their favorable physicochemical properties and pharmacokinetic profiles[3].
References
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Title: 2-Methylcyclopentene-1-carboxylic acid | 67209-77-2 | Benchchem Source: benchchem.com URL: 2
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Title: Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction Source: researchgate.net URL: 3
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Reactivity of the double bond in 2-Methylcyclopentene-1-carboxylic acid
An In-depth Technical Guide to the Reactivity of the Double Bond in 2-Methylcyclopentene-1-carboxylic acid
Abstract
2-Methylcyclopentene-1-carboxylic acid is a versatile cyclic α,β-unsaturated carboxylic acid. Its chemical architecture, featuring a tetrasubstituted double bond in conjugation with a carboxyl group, presents a unique landscape of reactivity. The electronic interplay between the electron-donating methyl group and the electron-withdrawing carboxylic acid group dictates the behavior of the π-system. This guide provides a comprehensive exploration of the reactivity centered on the carbon-carbon double bond, offering mechanistic insights, field-proven experimental protocols, and practical considerations for researchers in synthetic chemistry and drug development.
Introduction: Structural and Electronic Profile
2-Methylcyclopentene-1-carboxylic acid (CAS 67209-77-2) possesses a rigid five-membered ring structure where the C1-C2 double bond is endocyclic.[1] The key features governing its reactivity are:
-
Steric Hindrance: The double bond is tetrasubstituted, which sterically hinders the approach of bulky reagents.
-
Electronic Asymmetry: The C2 carbon is attached to an electron-donating methyl group, while the C1 carbon is bonded to an electron-withdrawing carboxylic acid group. This electronic push-pull system polarizes the double bond.
-
Conjugation: The π-system of the double bond is in direct conjugation with the carbonyl of the carboxylic acid. This delocalization influences the electron density across the C=C bond and impacts its susceptibility to various reagents.
This guide will dissect the molecule's reactivity through the lens of several key transformation classes: electrophilic additions, reduction, oxidative cleavage, and cycloadditions, while also considering the functionalization of the influential carboxyl group.
Electrophilic Addition Reactions
Alkenes are characterized by their ability to undergo electrophilic addition reactions, where the electron-rich π-bond attacks an electrophile.[2][3] In 2-methylcyclopentene-1-carboxylic acid, the reaction's regioselectivity is governed by the formation of the most stable carbocation intermediate, a principle encapsulated by Markovnikov's rule.[4][5] The tertiary carbocation formed by the addition of an electrophile to C1 is more stable than the alternative, directing the subsequent nucleophilic attack.
Hydrohalogenation (e.g., with HBr)
The addition of hydrogen halides proceeds via protonation of the double bond to form a carbocation intermediate. Protonation at C1 is favored as it generates a more stable tertiary carbocation at C2, which is stabilized by the inductive effect of the methyl group. The halide ion then attacks the carbocation.
Mechanism: Electrophilic Addition of HBr
Caption: Regioselective addition of HBr follows Markovnikov's rule.
**2.2. Halogenation (e.g., with Br₂) **
The addition of halogens like bromine proceeds through a cyclic bromonium ion intermediate. The high electron density of the double bond induces a dipole in the Br-Br molecule, initiating the reaction.[3] The subsequent nucleophilic attack by the bromide ion occurs from the anti-face, leading to a trans-dihalogenated product.
Reduction of the Double Bond: Catalytic Hydrogenation
The carbon-carbon double bond can be readily reduced to a single bond via catalytic hydrogenation, yielding 2-methylcyclopentane-1-carboxylic acid.[6] This transformation is fundamental for removing unsaturation and accessing saturated carbocyclic scaffolds.
Table 1: Catalytic Systems for Hydrogenation
| Catalyst | Solvent | Conditions | Product | Reference |
| 5% Pd/C | Ethanol/Water | H₂ (gas), 20°C, 96h | 2-methylcyclopentane-1-carboxylic acid | [6] |
| PtO₂ (Adam's cat.) | Acetic Acid | H₂ (gas), RT, 1-3 atm | 2-methylcyclopentane-1-carboxylic acid | General Knowledge |
Experimental Protocol: Catalytic Hydrogenation
-
Reactor Setup: To a solution of 2-methylcyclopentene-1-carboxylic acid (1.0 eq) in ethanol, add 5-10% by weight of 5% Palladium on carbon (Pd/C).
-
Inerting: Seal the reaction vessel and purge with nitrogen or argon to remove oxygen.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (via balloon or pressurized system) to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the olefinic proton signal.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-methylcyclopentane-1-carboxylic acid, which can be further purified if necessary.
Caption: Workflow for catalytic hydrogenation.
Oxidative Cleavage of the Double Bond
Oxidative cleavage reactions break the carbon-carbon double bond, providing a powerful method for converting cyclic alkenes into linear dicarboxylic acids or other difunctional molecules.[7][8]
Ozonolysis
Ozonolysis is a highly effective method for cleaving the double bond.[9] The reaction proceeds through a 1,3-dipolar cycloaddition of ozone to form a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[10] Subsequent work-up determines the final products. An oxidative work-up (e.g., with hydrogen peroxide) will yield a dicarboxylic acid derivative.
Mechanism: Ozonolysis with Oxidative Work-up
-
Cycloaddition: Ozone adds across the double bond to form a molozonide.
-
Rearrangement: The unstable molozonide fragments and recombines to form a more stable ozonide.
-
Oxidative Work-up: The ozonide is treated with an oxidizing agent (e.g., H₂O₂) to cleave it into the final carbonyl products. In this case, the cleavage would yield a keto-acid which could potentially be further oxidized.
Caption: Ozonolysis pathway for oxidative cleavage.
Experimental Protocol: Ozonolysis
-
Setup: Dissolve 2-methylcyclopentene-1-carboxylic acid (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂:Methanol) and cool the solution to -78°C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating an excess of ozone.
-
Quenching: Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Oxidative Work-up: Add 30% hydrogen peroxide (H₂O₂) to the cold solution. Allow the mixture to warm slowly to room temperature and stir until the reaction is complete.
-
Isolation: Perform an appropriate aqueous work-up to separate the organic and aqueous layers. The desired dicarboxylic acid product can be isolated from the appropriate layer, often requiring extraction and purification by crystallization or chromatography.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for forming cyclic structures in a single step.[11][12] The electron-withdrawing nature of the carboxylic acid group makes the double bond in 2-methylcyclopentene-1-carboxylic acid an effective dienophile for [4+2] cycloadditions (Diels-Alder reactions).
[4+2] Cycloaddition (Diels-Alder Reaction)
In a Diels-Alder reaction, the molecule can react with a conjugated diene (e.g., 1,3-butadiene) to form a six-membered ring. The reaction is typically concerted and stereospecific. The endo product is often favored due to secondary orbital interactions in the transition state.
Reactivity of the Carboxylic Acid Group
While the primary focus is the double bond, the reactivity of the carboxylic acid is crucial for using this molecule as a synthetic building block. The two most common transformations are esterification and amide bond formation.[9]
Fischer Esterification
Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid.[13][14] This is an equilibrium-driven process, and the reaction is typically pushed towards the product by using the alcohol as the solvent (in large excess) or by removing water as it is formed.[15]
Experimental Protocol: Fischer Esterification
-
Mixing: In a round-bottom flask, combine 2-methylcyclopentene-1-carboxylic acid (1.0 eq), the desired alcohol (e.g., methanol, 10-20 eq), and a catalytic amount of concentrated sulfuric acid (2-5 mol%).
-
Heating: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
Neutralization: After cooling, carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting ester can be purified by distillation or column chromatography.
Amide Bond Formation
Direct condensation of the carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be activated using a coupling reagent. Common coupling reagents include carbodiimides like DCC or EDC, often used with additives like HOBt to suppress side reactions and reduce racemization.[16] Modern uronium/aminium reagents like HATU are also highly effective.[17]
Table 2: Common Amide Coupling Systems
| Coupling Reagent | Additive | Base | Key Feature | Reference |
| DCC | HOBt | - | Reduces epimerization; DCU byproduct is insoluble. | |
| EDC | HOBt | DIPEA | Water-soluble carbodiimide; easy work-up. | [17] |
| HATU | - | DIPEA | High efficiency, fast reaction times. | [17] |
Caption: General workflow for amide bond formation.
Conclusion
The reactivity of the double bond in 2-methylcyclopentene-1-carboxylic acid is a nuanced interplay of steric and electronic factors. It readily undergoes predictable transformations such as catalytic hydrogenation and participates as an electron-poor component in cycloadditions. Electrophilic additions proceed with clear regioselectivity dictated by carbocation stability, while oxidative cleavage provides a route to functionalized linear systems. The presence of the carboxylic acid not only modulates the reactivity of the double bond but also serves as a critical handle for derivatization, making this molecule a valuable and versatile intermediate for the synthesis of complex molecular targets in pharmaceutical and materials science.
References
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Acidity of 2-Methylcyclopentene-1-carboxylic acid
An In-depth Technical Guide to the
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the behavior of a molecule in various chemical and biological environments. For active pharmaceutical ingredients (APIs), the pKa influences fundamental properties such as solubility, membrane permeability, and receptor binding, making its accurate determination and theoretical understanding paramount in drug discovery and development. This guide provides a comprehensive analysis of the acidity of 2-methylcyclopentene-1-carboxylic acid, a versatile synthetic building block. We will dissect the intricate interplay of structural and electronic factors that dictate its acidic strength, provide a robust experimental protocol for its empirical pKa determination via potentiometric titration, and contextualize its properties through comparative data analysis.
Theoretical Framework: Deconstructing the Acidity
The acidity of any carboxylic acid is fundamentally determined by the stability of its conjugate base, the carboxylate anion.[1][2] The more stable the anion, the more the dissociation equilibrium favors the deprotonated form, resulting in a stronger acid and a lower pKa value.[3][4] For 2-methylcyclopentene-1-carboxylic acid, several key structural features modulate the stability of the corresponding 2-methylcyclopentene-1-carboxylate anion.
The Primary Determinant: The Carboxyl Group
The carboxyl functional group (-COOH) is the source of acidity. Upon losing a proton, the resulting negative charge on the carboxylate anion (-COO⁻) is not localized on a single oxygen atom. Instead, it is delocalized across both oxygen atoms through resonance.[5] This distribution of charge significantly stabilizes the conjugate base, which is the primary reason carboxylic acids are substantially more acidic than alcohols.[1][5]
Electronic Effects of the α,β-Unsaturation
The presence of a carbon-carbon double bond adjacent (in the α,β-position) to the carboxyl group introduces powerful electronic effects that enhance acidity:
-
Inductive Effect (-I): The carbon atoms of the double bond are sp² hybridized. Compared to sp³ hybridized carbons in a saturated ring, sp² carbons have more s-character, making them more electronegative.[3] This increased electronegativity allows them to pull electron density away from the carboxyl group through the sigma bond framework. This electron-withdrawing inductive effect helps to disperse the negative charge of the carboxylate anion, thereby stabilizing it and increasing the acid's strength.[6][7][8]
-
Resonance Effect (-M): The π-system of the double bond is in conjugation with the carboxyl group. This allows for further delocalization of the negative charge of the carboxylate anion into the double bond, creating additional resonance structures. This extended delocalization provides significant stabilization to the conjugate base, making the parent acid more acidic.[9]
The Counteracting Influence: The Methyl Group
The methyl group attached at the C2 position exerts an opposing electronic effect:
-
Inductive Effect (+I): Alkyl groups, such as methyl, are electron-donating through the inductive effect.[6][7] They push electron density towards the carboxyl group, which intensifies the negative charge on the carboxylate anion. This concentration of charge is destabilizing, making the compound a weaker acid (higher pKa) compared to its unsubstituted counterpart, cyclopentene-1-carboxylic acid.[1][3]
Steric Considerations
The methyl group is positioned ortho to the carboxyl group on the cyclopentene ring. In aromatic systems like benzoic acid, ortho-substituents often cause a phenomenon known as the "ortho effect," which typically increases acidity regardless of the substituent's electronic nature.[4] This is often attributed to steric hindrance that forces the carboxyl group out of coplanarity with the ring, disrupting resonance but enhancing acidity through other complex factors.[4] In the case of 2-methylcyclopentene-1-carboxylic acid, steric hindrance could potentially interfere with the solvation of the carboxylate anion, which would destabilize it and decrease acidity. However, the dominant effects are expected to be electronic.
The interplay of these factors is visually summarized in the diagram below.
Empirical pKa Determination: A Potentiometric Titration Protocol
While theoretical analysis provides a robust framework for predicting acidity, an accurate pKa value must be determined experimentally. Potentiometric titration is the gold-standard method, offering high precision and reliability.[10][11]
Principle of the Method
A solution of the weak acid (2-methylcyclopentene-1-carboxylic acid) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored continuously using a calibrated pH meter as a function of the volume of titrant added.[12][13] According to the Henderson-Hasselbalch equation, at the point where exactly half of the acid has been neutralized, the concentration of the acid [HA] equals the concentration of its conjugate base [A⁻]. At this half-equivalence point, the pH of the solution is equal to the pKa of the acid.[11]
Required Materials and Reagents
-
Analyte: 2-Methylcyclopentene-1-carboxylic acid (high purity)
-
Solvent: A mixture of deionized water and ethanol (e.g., 50:50 v/v) to ensure complete dissolution of the analyte.
-
Titrant: Standardized ~0.1 M Sodium Hydroxide (NaOH), carbonate-free.
-
Calibration Buffers: Standard pH 4.00, 7.00, and 10.00 buffers.
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
pH meter with a glass combination electrode
-
Class A 25 mL or 50 mL burette
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Beakers
-
Step-by-Step Experimental Workflow
-
pH Meter Calibration: Calibrate the pH meter using the standard buffers (pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions. Ensure the electrode is rinsed with deionized water between buffers.
-
Analyte Preparation: Accurately weigh approximately 100-150 mg of 2-methylcyclopentene-1-carboxylic acid into a 150 mL beaker. Record the exact mass.
-
Dissolution: Add 50 mL of the water/ethanol solvent mixture to the beaker. Place a magnetic stir bar in the beaker and stir gently until the acid is completely dissolved.[10]
-
Titration Setup: Immerse the calibrated pH electrode in the solution, ensuring the bulb does not contact the stir bar. Position the tip of the burette (filled with standardized NaOH) over the beaker.
-
Initial Measurement: Record the initial pH of the acid solution before adding any titrant.
-
Titration Execution:
-
Add the NaOH titrant in 0.5–1.0 mL increments, allowing the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to 0.1 mL or even dropwise to accurately capture the steep inflection region of the curve.[12]
-
Continue the titration well past the equivalence point, returning to larger 0.5–1.0 mL increments until the pH curve flattens out again.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq), which is the midpoint of the steepest portion of the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V).
-
Calculate the volume at the half-equivalence point (Veq / 2).
-
Find the pH on the titration curve corresponding to the volume at the half-equivalence point. This pH value is the experimental pKa.
-
Repeat the entire procedure at least twice more for statistical validation.
-
Data Analysis and Contextual Comparison
The acidity of 2-methylcyclopentene-1-carboxylic acid can be best understood by comparing its pKa to that of structurally related molecules. The table below provides literature values for several relevant carboxylic acids.
| Compound | Structure | pKa | Key Structural Features |
| Acetic Acid | CH₃COOH | 4.76[3] | Aliphatic, standard reference |
| Benzoic Acid | C₆H₅COOH | 4.20[3] | Aromatic, sp² carbons |
| Cyclohexanecarboxylic Acid | C₆H₁₁COOH | 4.87[3] | Saturated alicyclic |
| o-Toluic Acid (2-Methylbenzoic Acid) | CH₃C₆H₄COOH | 3.91 | Aromatic, ortho-methyl group |
| 2-Methylcyclopentene-1-carboxylic acid | C₇H₁₀O₂ | (Predicted: ~4.0-4.5) | α,β-Unsaturated, alicyclic, methyl group |
Interpretation:
-
Compared to a saturated alicyclic acid like cyclohexanecarboxylic acid (pKa ≈ 4.87), 2-methylcyclopentene-1-carboxylic acid is expected to be significantly more acidic. This is due to the powerful electron-withdrawing and resonance-stabilizing effects of the α,β-double bond, which are absent in the saturated analogue.[3]
-
The acidity will likely be comparable to, or slightly weaker than, benzoic acid (pKa ≈ 4.20). Both molecules benefit from having sp² hybridized carbons adjacent to the carboxyl group.
-
The final pKa is a balance of these competing effects. The acidity-enhancing α,β-unsaturation is expected to be the dominant factor, while the acidity-reducing methyl group provides a smaller, counteracting influence. Therefore, a pKa value in the range of 4.0 to 4.5 is a reasonable prediction.
Conclusion
The acidity of 2-methylcyclopentene-1-carboxylic acid is a nuanced property governed by a confluence of inductive, resonance, and steric factors. The α,β-unsaturated system is the dominant feature, acting as an electron-withdrawing moiety that stabilizes the conjugate carboxylate anion and significantly increases acidity relative to its saturated counterparts. This is partially offset by the electron-donating inductive effect of the C2-methyl group. This guide provides the essential theoretical foundation for understanding these effects and a validated experimental protocol for the precise determination of the pKa. For researchers in drug development, a thorough characterization of this fundamental property is a critical step in leveraging this molecule as a building block for novel chemical entities.
References
- Development of Methods for the Determination of pKa Values. U.S.
- Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing (SCIRP).
- Inductive Effect and Acidic Strength Explained for JEE & NEET. Vedantu.
- Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe.
- Inductive effect. Wikipedia.
- Acidity of Carboxylic Acids. HCPG College.
- An Efficient Preparation of 2-Methyl-1-Cyclopentene-1-Carboxylic Acid, a Versatile Synthetic Building Block. Bentham Science.
- Recent Advancements in Spectrophotometric pKa Determin
- EXPT.
- Substituent Effects on Acidity. Chemistry LibreTexts.
- Inductive Effects in Aliphatic Carboxylic Acids. Chemistry LibreTexts.
- Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. MIT OpenCourseWare.
- Iodometric Determination of Milligram Amounts of Some Carboxylic Acids by Potentiometric Titration Method. Journal of the Indian Chemical Society.
- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. University of Pennsylvania Department of Chemistry.
- An Introduction to the Acid Dissoci
- Carboxylic Acids Acidity: Structure, Examples & Importance. Vedantu.
- Acidity In Carboxylic Acids. Wax Studios.
- Potentiometric Titration of an Unknown Weak Acid. East Stroudsburg University.
- CONDUCTOMETRIC AND POTENTIOMETRIC TITR
- Explanation for why this is a stronger acid/has a more stable conjug
- Stabilization of a conjugate base: electroneg
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Methodological & Application
Use of 2-Methylcyclopentene-1-carboxylic acid in terpenoid synthesis
Application Note: Utilization of 2-Methylcyclopentene-1-carboxylic Acid in Complex Terpenoid Synthesis
Executive Summary & Strategic Rationale
In the realm of natural product synthesis, the construction of highly substituted, stereodefined five-membered rings remains a persistent challenge. While six-membered rings benefit from highly predictable thermodynamic closures (e.g., Diels-Alder, Robinson annulation), late-stage cyclopentane closures often suffer from unfavorable entropic factors and competitive side reactions.
To circumvent these thermodynamic traps, 2-Methyl-1-cyclopentene-1-carboxylic acid (2-MCPCA) (CAS: 67209-77-2)[1] has emerged as a premier, pre-formed building block. As a Senior Application Scientist, I consistently recommend this bifunctional synthon for the total synthesis of complex terpenoids, particularly iridoids and sesquiterpenes like (±)-trichodiene and subergorgic acid[2][3]. Its dual reactivity—an easily derivatized carboxylic acid coupled with an electron-rich endocyclic double bond—provides a highly versatile A-ring or D-ring precursor for complex molecular frameworks[4].
Mechanistic Insights: The Cyclopentene Advantage
The strategic advantage of 2-MCPCA lies in its orthogonal reactivity profile:
-
The Carboxyl Motif : The acid group can be readily converted into acid chlorides, esters, or Weinreb amides. This allows for precise nucleophilic acyl substitutions, enabling the attachment of complex side chains without disturbing the ring structure[4].
-
The Endocyclic Alkene : The tetrasubstituted nature of the alkene (once derivatized) serves as a latent functional handle. It is primed for oxidative cleavage (ozonolysis), epoxidation, or Lewis acid-catalyzed rearrangements.
Causality in Synthesis: By utilizing 2-MCPCA, chemists bypass the need to construct the cyclopentyl core from acyclic precursors late in the synthesis. For example, in the synthesis of trichodiene (the biogenetic precursor to trichothecene mycotoxins), 2-MCPCA is used to form a dienone intermediate. This intermediate is then subjected to a Nazarov cyclization, where the pre-existing methyl group flawlessly dictates the stereochemical outcome of the newly formed quaternary center[5].
Mandatory Visualization: Synthetic Workflows
Fig 1. Three-step scalable synthetic workflow for 2-Methyl-1-cyclopentene-1-carboxylic acid.
Fig 2. Strategic application of 2-MCPCA in the total synthesis of (±)-Trichodiene.
Experimental Methodologies (Self-Validating Protocols)
Protocol 1: Scalable Preparation of 2-Methyl-1-cyclopentene-1-carboxylic Acid
Historically, synthesizing this building block involved toxic cyanide additions[3]. The following optimized, self-validating protocol relies on a highly efficient denitration strategy developed by Benetti et al.[6].
Step 1: Henry-Type Condensation
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-carboethoxycyclopentanone (1.0 equiv) and nitromethane (1.5 equiv) in toluene.
-
Add a catalytic amount of piperidine (0.1 equiv).
-
Reflux the mixture until water ceases to collect in the trap (approx. 12 hours).
-
Validation: TLC (Hexanes/EtOAc 4:1) will show the complete consumption of the starting ketone. Concentrate under reduced pressure to yield the allylic nitro intermediate.
Step 2: Palladium-Catalyzed Transfer Denitration
-
Dissolve the crude allylic nitro compound in anhydrous methanol.
-
Add 5% Pd/C (10 mol%) and ammonium formate (3.0 equiv)[6].
-
Stir the suspension at 60°C for 4 hours.
-
Causality Note: Why not use H2 gas? Traditional catalytic hydrogenation poses a severe risk of over-reducing the endocyclic double bond. Ammonium formate acts as a mild, in-situ hydrogen donor. This transfer hydrogenation specifically cleaves the C-NO2 bond via a palladium-catalyzed hydride transfer, preserving the critical alkene required for downstream terpenoid scaffolding.
-
Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate.
Step 3: Saponification and Isolation
-
Suspend the resulting ethyl 2-methyl-1-cyclopentene-1-carboxylate in 3N aqueous NaOH.
-
Stir at room temperature for 2 hours until the biphasic mixture becomes homogeneous.
-
Chill the solution to 0°C and slowly acidify with 3N HCl until pH 2 is reached. Extract the precipitated product with ethyl acetate (3x). Dry and evaporate.
-
Validation: ¹H NMR (CDCl3) must display a characteristic broad singlet at ~12.0 ppm (COOH) and an allylic methyl resonance at ~2.10 ppm, confirming the target structure[4][6].
Protocol 2: Weinreb Amide Activation for Terpenoid Scaffolding
To utilize 2-MCPCA in the synthesis of sesquiterpenes like trichodiene, it must be coupled with carbon nucleophiles without over-alkylation[2][5].
-
Dissolve 2-MCPCA (1.0 equiv) in anhydrous dichloromethane (DCM) under argon.
-
Add a catalytic drop of DMF, followed by the dropwise addition of oxalyl chloride (1.2 equiv) at 0°C. Stir for 1 hour until gas evolution ceases.
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) in DCM and add triethylamine (3.0 equiv) at 0°C.
-
Transfer the freshly prepared acid chloride to the hydroxylamine suspension dropwise. Stir at room temperature for 2 hours, then quench with saturated aqueous NaHCO3.
-
Causality Note: Direct addition of Grignard reagents to standard esters often leads to over-addition, yielding tertiary alcohols. By converting 2-MCPCA to a Weinreb amide, the initial nucleophilic attack forms a stable 5-membered chelated intermediate. This safely halts the reaction, ensuring that upon acidic workup, the intermediate collapses exclusively to the desired dienone precursor required for Nazarov cyclization[5].
Quantitative Data Presentation
Table 1. Quantitative Reaction Parameters for 2-MCPCA Synthesis & Derivatization
| Reaction Step | Reagents / Catalyst | Temp / Time | Typical Yield (%) | Thermodynamic / Kinetic Rationale |
| Henry-type Condensation | Nitromethane, Piperidine | Reflux, 12h | 80–85% | Base-catalyzed dehydration removes water, driving the equilibrium forward to the allylic nitro intermediate. |
| Transfer Denitration | 5% Pd/C, HCOONH₄, MeOH | 60°C, 4h | 85–90% | Mild hydride transfer selectively cleaves the C-NO₂ bond, preventing over-reduction of the endocyclic alkene[6]. |
| Ester Hydrolysis | 3N NaOH, then 1N HCl | RT, 2h | 90–95% | Irreversible saponification; subsequent acidification forces the precipitation of the free carboxylic acid. |
| Weinreb Amide Formation | Me(MeO)NH·HCl, (COCl)₂, Et₃N | 0°C to RT, 3h | 85–92% | Chelation control stabilizes the tetrahedral intermediate, strictly preventing over-alkylation by organometallics. |
References
-
Benchchem. "2-Methylcyclopentene-1-carboxylic acid | 67209-77-2". Benchchem.4
-
Benetti, S., De Risi, C., Ferroni, F., & Pollini, G. P. (2007). "An Efficient Preparation of 2-Methyl-1-Cyclopentene-1-Carboxylic Acid, a Versatile Synthetic Building Block". Letters in Organic Chemistry, 4(4), 285-287. 6
-
Harding, K. E., Clement, K. S., Gilbert, J. C., & Wiechman, B. (1984). "Efficient synthesis of 2-methyl-1-cyclopentene-1-carboxylic acid". The Journal of Organic Chemistry, 49(11), 2049-2050. 3
-
Gebauer, et al. (2014). "Improved Synthesis of (+/-)-Trichodiene - A Volatile Marker for Trichothecene Mycotoxins". Natural Product Communications. 2
-
Harding, K. E., Clement, K. S., & Tseng, C. Y. (1990). "Stereoselective synthesis of (+/-)-trichodiene". The Journal of Organic Chemistry.5
-
National Center for Biotechnology Information. "2-Methylcyclopent-1-ene-1-carboxylic acid | CID 3017746". PubChem. 1
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- 6. An Efficient Preparation of 2-Methyl-1-Cyclopentene-1-Carboxylic ...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for the Synthesis of Antiviral Compounds from 2-Methylcyclopentene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopentane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of antiviral agents. Its conformational flexibility and the ability to present substituents in a well-defined three-dimensional space make it an attractive template for the design of enzyme inhibitors and receptor antagonists. Notably, cyclopentane derivatives have been successfully developed as potent inhibitors of viral neuraminidase, a key enzyme in the life cycle of the influenza virus, with Peramivir being a prominent clinical example.[1][2] Furthermore, the replacement of the furanose oxygen with a methylene group in nucleosides gives rise to carbocyclic nucleoside analogues, which exhibit enhanced metabolic stability and a broad spectrum of antiviral activities.[3][4]
This document provides a comprehensive guide to the synthesis of novel antiviral candidates starting from the readily available building block, 2-methylcyclopentene-1-carboxylic acid. We will explore two strategic synthetic pathways: the synthesis of a neuraminidase inhibitor analogue and the preparation of a carbocyclic nucleoside analogue. These protocols are designed to be illustrative, providing a foundational methodology that can be adapted and expanded upon for the generation of diverse compound libraries for antiviral screening. The causality behind experimental choices, safety considerations, and methods for characterization are discussed to ensure scientific integrity and reproducibility.
Strategic Overview: Synthetic Pathways
Two primary synthetic strategies will be detailed, starting from 2-methylcyclopentene-1-carboxylic acid. The choice of pathway will depend on the desired class of antiviral agent.
-
Synthesis of a Neuraminidase Inhibitor Analogue: This pathway focuses on the functionalization of the cyclopentene double bond to introduce key pharmacophoric groups that can mimic the binding of sialic acid in the active site of neuraminidase. This involves stereoselective dihydroxylation followed by further derivatization.
-
Synthesis of a Carbocyclic Nucleoside Analogue: This strategy involves the transformation of the cyclopentene ring into a mimic of a ribose sugar, followed by the coupling with a nucleobase. This route typically involves epoxidation and subsequent ring-opening to install the necessary hydroxyl and amino functionalities for nucleobase attachment.
Sources
Application Note: Esterification Strategies for 2-Methylcyclopent-1-ene-1-carboxylic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary & Substrate Profiling
2-Methylcyclopent-1-ene-1-carboxylic acid (CAS: 67209-77-2) is a highly versatile α,β -unsaturated cyclic building block[1][2]. It is prominently utilized in the synthesis of complex spirocyclic compounds, active pharmaceutical ingredients (APIs), and agrochemicals where the cyclopentene motif is a critical structural element[3][4].
Despite its utility, the esterification of this molecule presents significant synthetic challenges. Standard acid-catalyzed methods often result in poor yields, complex mixtures, or structural degradation. This application note details the mechanistic hurdles associated with this substrate and provides two field-proven, self-validating protocols to achieve high-yielding esterifications while preserving the integrity of the conjugated system.
Mechanistic Challenges: Causality in Reaction Design
When designing an esterification route for 2-methylcyclopent-1-ene-1-carboxylic acid, chemists must navigate two primary structural barriers:
-
Severe Steric Hindrance: The methyl group at the C2 position is directly adjacent to the C1-carboxyl group. This ortho-like substitution on the rigid cyclopentene ring creates a high steric barrier, obstructing the trajectory of incoming nucleophiles (alcohols) during the formation of the required tetrahedral intermediate.
-
Electronic Deactivation: The α,β -unsaturation delocalizes electron density from the double bond into the carbonyl group via resonance. This stabilization significantly reduces the electrophilicity of the carbonyl carbon compared to saturated aliphatic acids.
-
Risk of Double Bond Migration (The Fischer Pitfall): Traditional Fischer esterification relies on harsh acidic conditions (e.g., refluxing with H2SO4 or p -TsOH). Under these conditions, the cyclopentene double bond is prone to migrating to the β,γ -position (forming 2-methylcyclopent-2-ene-1-carboxylic acid derivatives). This isomerization is thermodynamically driven to relieve the severe steric clash between the C2-methyl group and the newly formed, bulky ester moiety.
The Solution: To achieve high yields, the reaction must bypass the direct nucleophilic attack on a deactivated carbonyl. This is achieved either by hyper-activating the carbonyl under mild, non-acidic conditions (Steglich Esterification)[5] or by reversing the polarity of the reaction, turning the carboxylic acid into a nucleophile (Base-Promoted O-Alkylation).
Reaction Selection Workflow
The following decision matrix illustrates the logical progression for selecting the optimal esterification methodology based on the desired alkyl donor.
Logical decision tree for selecting the optimal esterification method.
Quantitative Method Comparison
| Parameter | Protocol A: Steglich (EDC/DMAP) | Protocol B: O-Alkylation ( Cs2CO3 ) | Traditional Fischer (Acid Catalysis) |
| Reagent Class | Alcohol (R-OH) | Alkyl Halide (R-X) | Alcohol (R-OH) |
| Reaction Conditions | Mild (0 °C to RT), Neutral | Mild to Moderate (RT to 50 °C), Basic | Harsh (Reflux), Strongly Acidic |
| Isomerization Risk | Very Low | Very Low | High |
| Yield (Typical) | 80 - 95% | 85 - 98% | < 40% (Complex mixtures) |
| Best Suited For | Primary/Secondary alcohols, sensitive functional groups | Methyl, Ethyl, Benzyl, and Allyl halides | Unhindered, non-conjugated aliphatic acids |
Validated Experimental Protocols
Protocol A: Modified Steglich Esterification (EDC·HCl / DMAP)
Mechanism & Causality: This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) instead of the traditional DCC[5]. While DCC forms dicyclohexylurea (DCU)—a highly insoluble byproduct that is notoriously difficult to separate from non-polar esters—EDC forms a water-soluble urea byproduct. This allows for a self-validating, clean aqueous workup. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, forming an N-acylpyridinium intermediate that rapidly reacts with the alcohol, effectively bypassing the sterically hindered tetrahedral intermediate of the uncatalyzed reaction.
Materials:
-
2-Methylcyclopent-1-ene-1-carboxylic acid (1.0 equiv)
-
Target Alcohol (1.2 equiv)
-
EDC·HCl (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.
-
Dissolution: Dissolve 2-methylcyclopent-1-ene-1-carboxylic acid and the target alcohol in anhydrous DCM.
-
Initiation: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl in one portion, followed immediately by DMAP.
-
Propagation: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature (RT). Stir for 12–16 hours.
-
Validation Checkpoint: Monitor reaction completion via TLC (typically 4:1 Hexanes/EtOAc). The starting acid is strongly UV-active and stains heavily with KMnO4 . The product ester will exhibit a significantly higher Rf value.
-
Workup (Self-Purification): Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO3 (to remove unreacted acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography if trace impurities remain.
Protocol B: Base-Promoted O-Alkylation via the "Cesium Effect"
Mechanism & Causality: When dealing with highly sterically hindered carboxylic acids, converting the acid into a nucleophile is thermodynamically superior to relying on its poor electrophilicity. This protocol utilizes Cesium Carbonate ( Cs2CO3 ) in a polar aprotic solvent (DMF). The large ionic radius of the Cs+ ion prevents tight ion-pairing with the carboxylate anion (the "Cesium Effect"). This generates a "naked," highly reactive carboxylate nucleophile that efficiently attacks alkyl halides via an SN2 mechanism, completely ignoring the steric bulk around the C1 position.
Materials:
-
2-Methylcyclopent-1-ene-1-carboxylic acid (1.0 equiv)
-
Alkyl Bromide or Iodide (1.5 equiv)
-
Cesium Carbonate ( Cs2CO3 ) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask under argon, dissolve the carboxylic acid in anhydrous DMF.
-
Deprotonation: Add Cs2CO3 powder to the solution. Stir vigorously at room temperature for 30 minutes to ensure complete deprotonation and generation of the cesium carboxylate salt.
-
Alkylation: Add the alkyl halide dropwise via syringe.
-
Propagation: Stir the reaction at room temperature. For less reactive secondary halides, gentle heating to 50 °C may be required. Stir for 4–8 hours.
-
Validation Checkpoint: TLC analysis will show the rapid disappearance of the baseline-streaking carboxylic acid and the appearance of a clean, high- Rf UV-active spot.
-
Workup: Quench the reaction by pouring it into a separatory funnel containing a 1:1 mixture of distilled water and Ethyl Acetate (EtOAc). Extract the aqueous layer with EtOAc three times.
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (three times) to thoroughly remove residual DMF. Wash once with brine.
-
Isolation: Dry over MgSO4 , filter, and concentrate in vacuo to yield the pure ester.
References
-
Benchchem. 2-Methylcyclopentene-1-carboxylic acid | 67209-77-2: Significance in Organic Synthesis and Chemical Research.[3] URL:
-
PubChem. 2-Methylcyclopent-1-ene-1-carboxylic acid | C7H10O2 | CID 3017746.[2] URL:
-
The Journal of Organic Chemistry - ACS Publications. Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction.[4] URL:
-
Benchchem. 4-Hydroxy-2-methylenebutanoic Acid|CAS 24923-76-0. (Reference for Steglich mechanism on α,β -unsaturated acids).[5] URL:
Sources
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- 2. 2-Methylcyclopent-1-ene-1-carboxylic acid | C7H10O2 | CID 3017746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylcyclopentene-1-carboxylic acid | 67209-77-2 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Hydroxy-2-methylenebutanoic Acid|CAS 24923-76-0 [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Isomerization of 2-Methylcyclopentene-1-carboxylic Acid
Welcome to the Advanced Troubleshooting Portal for synthetic chemists and drug development professionals. A frequent challenge when working with cyclopentenecarboxylic acids is the unintended migration of the double bond during synthesis, extraction, or purification.
This guide addresses the mechanistic causality behind the isomerization between the kinetically accessible 2-methylcyclopent-2-ene-1-carboxylic acid (the β,γ-unsaturated isomer) and the thermodynamically stable 2-methylcyclopent-1-ene-1-carboxylic acid (the α,β-unsaturated isomer)[1].
Mechanistic Overview: The Causality of Double Bond Migration
To prevent isomerization, you must first understand the thermodynamic driving forces at play.
When the β,γ-unsaturated isomer is exposed to basic conditions (e.g., during enolate formation or alkaline workup), the acidic α-proton is removed, generating an extended dienolate intermediate . Because electron density is delocalized across the α, β, and γ carbons, subsequent protonation can occur at either the α-carbon or the γ-carbon.
Protonation at the γ-carbon yields the α,β-unsaturated isomer. Because this isomer features a tetrasubstituted double bond conjugated with the carbonyl system, it acts as a deep thermodynamic sink. Even trace amounts of base or localized exotherms during acid quenching can trigger rapid equilibration to this conjugated form[2][3].
Base-catalyzed isomerization pathway between β,γ and α,β-unsaturated cyclopentenecarboxylic acids.
Quantitative Isomer Comparison
Use the following self-validating analytical parameters to confirm which isomer you have isolated.
| Analytical Parameter | α,β-Isomer (Thermodynamic) | β,γ-Isomer (Kinetic) |
| IUPAC Name | 2-Methylcyclopent-1-ene-1-carboxylic acid | 2-Methylcyclopent-2-ene-1-carboxylic acid |
| Double Bond Substitution | Tetrasubstituted & Conjugated | Trisubstituted & Non-conjugated |
| Relative Energy (ΔG) | 0.0 kcal/mol (Reference sink) | +4.5 to +5.5 kcal/mol |
| Diagnostic ¹H-NMR (Vinyl) | None (No vinyl protons present) | ~5.3 – 5.6 ppm (1H, multiplet at C3) |
| Diagnostic ¹H-NMR (Methyl) | ~2.1 ppm (singlet, conjugated allylic) | ~1.7 ppm (singlet, isolated allylic) |
| UV Absorbance (λmax) | ~220 nm (Strong absorption) | < 200 nm (Weak absorption) |
Troubleshooting FAQs
Q1: I am trying to isolate the β,γ-isomer after an alkylation reaction, but my NMR always shows the 1-ene (α,β) isomer. What is going wrong? A: You are likely experiencing deconjugative failure during your quench. Standard quenching (adding aqueous acid directly to your basic reaction mixture) creates localized zones of neutral pH where the unquenched dienolate can act as a base to deprotonate the newly formed acid. This micro-equilibration funnels your kinetic product directly into the thermodynamic α,β-isomer[2]. You must switch to an inverse quench (see protocol below).
Q2: Does the choice of extraction solvent impact isomerization? A: Yes. Solvents that form stubborn emulsions (like Ethyl Acetate) prolong the time your compound spends in the aqueous phase, increasing the risk of acid-catalyzed migration. We recommend using Methyl tert-butyl ether (MTBE). MTBE provides rapid phase separation and keeps the internal temperature lower during evaporation, preserving the kinetic double bond.
Q3: Can I use silica gel chromatography to separate the two isomers if a mixture forms? A: Standard silica gel is slightly acidic and can induce slow, on-column isomerization of the β,γ-isomer. If you must run a column, deactivate your silica by adding 1% Triethylamine (TEA) to your eluent, or utilize Silver Nitrate-impregnated silica (AgNO₃-silica). Silver ions coordinate much more strongly with the less sterically hindered β,γ-double bond, allowing for baseline resolution.
Self-Validating Protocol: Kinetic Quenching & Isolation
To successfully isolate 2-methylcyclopent-2-ene-1-carboxylic acid without it slipping into conjugation, implement this self-validating inverse quench methodology.
Step-by-Step Methodology
Step 1: Preparation of the Quench Bath Prepare a 10% (w/v) aqueous solution of Ammonium Chloride (NH₄Cl) or 1M Sodium Bisulfate (NaHSO₄). Causality: Avoid strong mineral acids like HCl. Strong acids generate massive localized exotherms and carbocation intermediates that catalyze alkene migration. Weak acids buffer the aqueous layer, safely neutralizing the enolate without overshooting the pH. Action: Chill this solution to 0°C in an ice bath. The volume of the quench should be at least 3× the volume of your reaction mixture.
Step 2: The Inverse Quench Action: Using a wide-bore cannula or rapid addition funnel, transfer the cold reaction mixture (containing the dienolate) into the vigorously stirred, cold quench solution. Causality: Inverse quenching ensures the enolate is instantly surrounded by a massive excess of proton donors. It is forced to protonate kinetically at the α-position, and the resulting acidic environment prevents it from re-enolizing.
Step 3: Low-Temperature Extraction Action: Immediately transfer the quenched mixture to a separatory funnel. Extract with cold MTBE (T < 5°C). Wash the organic layer with chilled brine, dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it is slightly acidic), and concentrate under reduced pressure using a water bath set no higher than 20°C.
Step 4: Self-Validation Checkpoint Action: Before proceeding to any downstream reactions or chromatography, dissolve a 5 mg aliquot of the crude residue in CDCl₃. Run a rapid ¹H-NMR spectrum. Validation: Look at the vinyl region. If you see a distinct multiplet at δ 5.4 ppm , you have successfully trapped the β,γ-isomer. If this peak is absent and the methyl singlet has shifted downfield to δ 2.1 ppm , your protocol failed and thermodynamic isomerization occurred. Do not proceed until the kinetic ratio is confirmed.
Low-temperature kinetic quenching workflow to prevent double bond migration during workup.
References
-
Title: 2-Methylcyclopent-2-ene-1-carboxylic acid | C7H10O2 | CID 14780308 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: One-Step Synthesis of β,γ-Alkylidene-γ-Lactones via Ligand-Enabled β,γ-Dehydrogenation of Aliphatic Acids Source: PubMed Central (PMC) URL: [Link]
Sources
Technical Support Center: Improving Regioselectivity of Reactions with 2-Methylcyclopentene-1-carboxylic Acid
Welcome to the technical support center for reactions involving 2-methylcyclopentene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions with this versatile tetrasubstituted alkene. Here, we will explore the underlying principles governing reactivity and provide practical, field-proven solutions to common challenges.
Introduction to the Challenge
2-Methylcyclopentene-1-carboxylic acid presents a unique synthetic challenge due to its tetrasubstituted, electron-deficient double bond. The interplay between the steric hindrance of the methyl group and the electronic influence of the carboxylic acid group dictates the regiochemical outcome of various addition reactions. Achieving high regioselectivity is paramount for the efficient synthesis of target molecules and the avoidance of difficult-to-separate isomeric mixtures. This guide provides a structured approach to understanding and controlling these factors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Poor Regioselectivity in Electrophilic Additions (e.g., Hydrohalogenation)
Question: My hydrohalogenation of 2-methylcyclopentene-1-carboxylic acid is yielding a mixture of regioisomers. How can I favor the addition of the halogen to a specific carbon?
Answer:
The regioselectivity of electrophilic additions to this substrate is a classic case of competing electronic and steric effects. The reaction proceeds via a carbocation intermediate, and the stability of this intermediate determines the major product.[1][2][3]
-
Mechanistic Insight: The addition of a proton (H+) to the double bond can form two possible tertiary carbocations. The position of the positive charge will be influenced by the methyl group (electron-donating, stabilizing) and the carboxylic acid group (electron-withdrawing, destabilizing). According to Markovnikov's rule, the electrophile (H+) will add to the carbon that results in the more stable carbocation intermediate.[1][3][4] However, with a tetrasubstituted alkene like this, the energy difference between the two possible carbocations can be small, leading to a mixture of products.
-
Troubleshooting & Optimization:
-
Lowering Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can enhance selectivity by favoring the pathway with the lower activation energy.[5]
-
Solvent Effects: The polarity of the solvent can influence carbocation stability. Experiment with a range of solvents, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, THF), to find the optimal conditions for your desired isomer.
-
Bulky Reagents: Employing sterically hindered reagents can amplify the influence of steric factors, potentially directing the addition to the less hindered face of the alkene.
-
Issue 2: Lack of Selectivity in Hydrogenation Reactions
Question: I am trying to selectively hydrogenate the double bond of 2-methylcyclopentene-1-carboxylic acid without reducing the carboxylic acid. What conditions should I use?
Answer:
Catalytic hydrogenation of an alkene in the presence of a carboxylic acid requires careful selection of the catalyst and reaction conditions to achieve chemoselectivity.
-
Mechanistic Insight: The hydrogenation of alkenes typically occurs under milder conditions than the reduction of carboxylic acids.[6] The reaction involves the adsorption of the alkene onto the surface of a metal catalyst, followed by the syn-addition of hydrogen atoms.[7] Carboxylic acids are generally resistant to catalytic hydrogenation under these conditions.[8][9]
-
Recommended Protocols & Troubleshooting:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for alkene hydrogenation that generally does not reduce carboxylic acids under standard conditions.[6][10] Adam's catalyst (PtO₂) is another excellent choice.
-
Reaction Conditions:
-
Pressure: Use low to moderate hydrogen pressure (1-5 atm).
-
Temperature: Conduct the reaction at room temperature. Elevated temperatures can lead to over-reduction.
-
Solvent: Protic solvents like ethanol or acetic acid are suitable.
-
-
Table 1: Catalyst and Condition Selection for Selective Hydrogenation
| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Expected Outcome |
| 10% Pd/C | 1-3 | 20-25 | Ethanol | Selective hydrogenation of the C=C bond. |
| PtO₂ (Adam's) | 1-3 | 20-25 | Acetic Acid | Selective hydrogenation of the C=C bond. |
| Raney Ni | >50 | >100 | Ethanol | Potential for over-reduction to the alcohol. |
Issue 3: Controlling Regioselectivity in Epoxidation
Question: How can I control which face of the double bond is epoxidized in 2-methylcyclopentene-1-carboxylic acid?
Answer:
The facial selectivity of epoxidation is primarily governed by steric hindrance.
-
Mechanistic Insight: The epoxidation of alkenes with peroxy acids (e.g., m-CPBA) is a concerted reaction where the oxygen atom is delivered to one face of the double bond. The approach of the bulky peroxy acid will be directed to the less sterically hindered face of the alkene. In this case, the methyl group and the carboxylic acid group will influence the trajectory of the incoming reagent.
-
Troubleshooting & Optimization:
-
Directing Groups: The carboxylic acid group can act as a directing group through hydrogen bonding with certain epoxidizing agents, potentially favoring delivery of the oxygen atom to the syn face.
-
Bulky Epoxidizing Agents: Using a bulkier reagent, such as dimethyldioxirane (DMDO), may enhance the steric differentiation between the two faces of the alkene.
-
Catalytic Asymmetric Epoxidation: For enantioselective epoxidation, consider using a chiral catalyst system, such as the Sharpless or Jacobsen epoxidation, although substrate compatibility would need to be verified.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing regioselectivity in reactions with 2-methylcyclopentene-1-carboxylic acid?
A1: The regioselectivity is a result of the balance between steric and electronic effects.[11][12] The steric bulk of the methyl group can hinder the approach of reagents to one side of the double bond, while the electron-withdrawing nature of the carboxylic acid influences the electronic density of the double bond and the stability of any charged intermediates.[13][14]
Q2: Can the carboxylic acid group participate in the reaction or act as a directing group?
A2: Yes, the carboxylic acid can act as an intramolecular nucleophile or a directing group. For example, in the presence of an electrophile like iodine, it can lead to iodolactonization, forming a bicyclic lactone.[15] This directing effect can be a powerful tool for controlling regioselectivity.
Q3: How does the tetrasubstituted nature of the alkene affect its reactivity?
A3: Tetrasubstituted alkenes are generally less reactive than less substituted alkenes due to increased steric hindrance and greater stability.[13] This lower reactivity may necessitate more forcing reaction conditions (higher temperatures, longer reaction times), which can sometimes lead to decreased selectivity.[5]
Q4: Are there any computational methods to predict the regioselectivity of a reaction?
A4: Yes, computational chemistry can be a valuable tool for predicting the outcome of reactions.[16] By calculating the energies of the possible transition states and intermediates, it is possible to predict the major product of a reaction. This can save significant experimental time and resources.
Experimental Protocols
Protocol 1: Selective Catalytic Hydrogenation of 2-Methylcyclopentene-1-carboxylic acid
-
Preparation: In a round-bottom flask, dissolve 2-methylcyclopentene-1-carboxylic acid (1.0 eq) in ethanol (0.1 M).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (10% w/w) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (balloon pressure is sufficient). Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-methylcyclopentane-1-carboxylic acid. Purify by recrystallization or column chromatography if necessary.
Visualizations
Diagram 1: Factors Influencing Regioselectivity
Caption: Interplay of steric and electronic effects on regioselectivity.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A systematic approach to optimizing reaction conditions.
References
-
Alkene Stability and Reactivity. (2023). YouTube. Retrieved from [Link]
-
Steric and Electronic Effects in Alkene Reactions. (2011). PMC. Retrieved from [Link]
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Hydroboration of Alkenes. (n.d.). University of Calgary. Retrieved from [Link]
-
Regioselectivity in Organic Synthesis. (2006). Royal Society of Chemistry. Retrieved from [Link]
-
Addressing the Regioselectivity Problem in Organic Synthesis. (2006). PubMed. Retrieved from [Link]
-
Synthesis of Tetrasubstituted Alkenes via Metathesis. (2012). MDPI. Retrieved from [Link]
-
Steric and Stereoelectronic Effects in Organic Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
Reversal of Regioselectivity in Reactions. (n.d.). ChemRxiv. Retrieved from [Link]
-
Electrophilic Addition Reactions of Alkenes. (2026). Chemistry LibreTexts. Retrieved from [Link]
-
Direct Catalytic Anti-Markovnikov Addition of Carboxylic Acids to Alkenes. (n.d.). PMC. Retrieved from [Link]
-
Emerging Computational Approaches for the Study of Regio- and Stereoselectivity. (2021). RSC Publishing. Retrieved from [Link]
-
How to find regioselectivity. (2025). Reddit. Retrieved from [Link]
-
Carboxylic Acid Reactivity. (n.d.). Michigan State University. Retrieved from [Link]
-
Catalytic hydrogenation of carboxylic acids. (2013). RSC Publishing. Retrieved from [Link]
-
Regioselective ring opening of epoxides with imidazoles. (2025). ResearchGate. Retrieved from [Link]
-
Regioselective Ring Opening of Epoxides with Alcohols and Water. (2005). Organic Chemistry Portal. Retrieved from [Link]
-
Regio‐ and Stereoselective Synthesis of Tetrasubstituted Alkenes. (2022). ResearchGate. Retrieved from [Link]
-
Carboxylic Acids Important Reactions. (n.d.). Jack Westin. Retrieved from [Link]
-
Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. (2015). Eindhoven University of Technology Research Portal. Retrieved from [Link]
-
Cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]
-
Cyclopentane synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Cycloaddition reactions. (2026). Fiveable. Retrieved from [Link]
-
Modular and regioselective synthesis of all-carbon tetrasubstituted olefins. (2019). PubMed. Retrieved from [Link]
-
Orientation of Electrophilic Additions: Markovnikov's Rule. (n.d.). University of Illinois Springfield. Retrieved from [Link]
-
Carboxylic acid reactions overview. (n.d.). Khan Academy. Retrieved from [Link]
-
2-methyl-1-cyclopentene-1-carboxylic acid. (2025). Mol-Instincts. Retrieved from [Link]
-
Alkenes to Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Regioselectivity and chemoselectivity of aliphatic addition reactions. (2023). Pure Chemistry. Retrieved from [Link]
-
Regioselectivity in Alkene Formations. (2021). YouTube. Retrieved from [Link]
-
Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity". (2013). Master Organic Chemistry. Retrieved from [Link]
-
2-Methylcyclopentane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Regioselective, Regio-specific and Chemoselective reactions. (n.d.). Durgapur Government College. Retrieved from [Link]
-
Orientation of Electrophilic Additions - Markovnikov's Rule. (2026). Chemistry LibreTexts. Retrieved from [Link]
-
Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles. (2014). TIB. Retrieved from [Link]
-
Catalytic Hydrogenation. (2015). Chemistry LibreTexts. Retrieved from [Link]
-
Catalytic Hydrogenation of Alkenes & Heats of Hydrogenation. (2020). YouTube. Retrieved from [Link]
-
Regiodivergent Organocatalytic Reactions. (2021). MDPI. Retrieved from [Link]
-
Regio- and Chemoselectivity: Orientation and Reactivity. (n.d.). Dalal Institute. Retrieved from [Link]
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Validation & Comparative
Validation of analytical methods for 2-Methylcyclopentene-1-carboxylic acid
An In-Depth Guide to the Validation of Analytical Methods for 2-Methylcyclopentene-1-carboxylic Acid
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Methylcyclopentene-1-carboxylic acid, a key intermediate in various synthetic pathways. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. A rigorously validated method ensures that results are accurate, reliable, and reproducible, forming the bedrock of quality control, stability studies, and regulatory submissions.
This document moves beyond a simple recitation of steps. It delves into the scientific rationale behind methodological choices, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to equip you with the expertise to select and validate the most appropriate analytical technique for your specific application, ensuring compliance with global regulatory standards such as those set by the International Council for Harmonisation (ICH).[1][2]
The Cornerstone of Analytical Science: Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][3] This is a mandatory requirement by regulatory bodies like the U.S. Food and Drug Administration (FDA) for methods used in the testing of commercial drug substances and products.[3][4] The recently updated ICH Q2(R2) guidelines provide a harmonized framework for these validation studies, emphasizing a lifecycle and risk-based approach.[2][5][6]
The core validation parameters, which we will explore in the context of our target analyte, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities or degradation products.[1][7]
-
Accuracy: The closeness of test results to the true value.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[6]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis: HPLC-UV vs. GC-MS for 2-Methylcyclopentene-1-carboxylic Acid
The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and the intended application. For 2-Methylcyclopentene-1-carboxylic acid, two powerful, yet fundamentally different, chromatographic techniques are prime candidates: HPLC with UV detection and GC-MS following derivatization.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, ideal for separating, identifying, and quantifying components in a mixture.[9][10] For a non-volatile compound like a carboxylic acid, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
Scientific Rationale (Causality): The carboxylic acid moiety requires a mobile phase with a controlled, acidic pH. The addition of an acid like trifluoroacetic acid (TFA) suppresses the ionization of the carboxyl group (-COOH), converting it to its protonated form. This single, neutral species interacts more consistently with the non-polar C18 stationary phase, resulting in a symmetrical peak shape and reproducible retention time. The carbon-carbon double bond within the cyclopentene ring acts as a chromophore, allowing for sensitive detection by UV spectrophotometry.[11]
Experimental Protocol: Validation of an RP-HPLC-UV Method
-
Chromatographic Conditions:
-
Validation Procedure:
-
Specificity: Analyze blank solvent, a placebo sample (if applicable), and a sample of 2-Methylcyclopentene-1-carboxylic acid spiked with potential impurities or degradation products. The analyte peak should be free of interference and demonstrate baseline resolution from other components. Peak purity can be assessed using a photodiode array (PDA) detector.[12]
-
Linearity: Prepare a series of at least five standard solutions of the analyte, typically covering 50% to 150% of the expected sample concentration. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.995.
-
Accuracy (Recovery): Analyze samples of a known concentration (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery at each level. Acceptance criteria are typically 98-102%.
-
Precision:
-
Repeatability: Perform six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.[1]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. Compare the results from both sets.
-
-
LOQ/LOD: Determine instrumentally by injecting solutions of decreasing concentration. The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1, while the LOD is approximately 3:1.
-
Robustness: Introduce small, deliberate changes to method parameters (e.g., ±2% mobile phase composition, ±5°C column temperature, ±0.1 mL/min flow rate) and assess the impact on the results, particularly retention time and peak area.[13]
-
Anticipated Performance Data for HPLC-UV
| Validation Parameter | Typical Performance Metric |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Accuracy (Recovery) | 98.5 - 101.5% |
| Precision (RSD) | < 1.5% |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
Workflow for HPLC Method Validation
Caption: A typical workflow for the validation of an HPLC analytical method.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS offers exceptional specificity and sensitivity, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds.[14] However, the polarity and low volatility of carboxylic acids necessitate a chemical modification step known as derivatization prior to analysis.[11]
Scientific Rationale (Causality): Direct injection of 2-Methylcyclopentene-1-carboxylic acid into a GC system would result in poor peak shape and thermal degradation. Derivatization converts the polar -COOH group into a less polar, more volatile ester (e.g., a trimethylsilyl (TMS) ester). This is commonly achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11] The resulting derivative is thermally stable and elutes from the GC column with a sharp, symmetrical peak. The mass spectrometer then provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern, offering a higher degree of specificity than UV detection.[15]
Experimental Protocol: Validation of a Derivatization-GC-MS Method
-
Sample Preparation (Derivatization):
-
Evaporate a measured aliquot of the sample solution to dryness under a stream of nitrogen.
-
Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 60-70°C for 30 minutes to ensure complete reaction.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[14]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[14]
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 15°C/min to 250°C, and hold for 5 minutes.
-
Injection: 1 µL in splitless mode.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.[14]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity, using characteristic ions of the derivatized analyte.[14]
-
-
Validation Procedure:
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOQ/LOD, Robustness) are assessed similarly to the HPLC method.
-
Specificity in GC-MS is exceptionally high. It is demonstrated by the unique retention time and the mass spectrum of the analyte, which should be free from co-eluting peaks with similar mass fragments.
-
Robustness testing should include variations in the derivatization conditions (e.g., time and temperature) in addition to the GC-MS parameters.
-
Anticipated Performance Data for Derivatization-GC-MS
| Validation Parameter | Typical Performance Metric |
| Linearity Range | 0.05 - 25 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 10% |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL |
Workflow for GC-MS Method Validation
Caption: A validation workflow for a GC-MS method, including the critical derivatization step.
Head-to-Head Comparison and Final Recommendations
The choice between HPLC-UV and Derivatization-GC-MS depends entirely on the analytical objective.
| Feature | HPLC-UV | Derivatization-GC-MS |
| Specificity | Good; based on retention time and UV absorbance. | Excellent; based on retention time and unique mass spectrum. |
| Sensitivity | Moderate (µg/mL range). | Very High (sub-µg/mL range). |
| Sample Prep | Simple (dilute and inject). | Complex (requires a robust derivatization step). |
| Throughput | High. | Lower, due to sample preparation and longer run times. |
| Application | Ideal for routine QC, potency assays, and release testing. | Superior for trace-level impurity identification and quantification. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
Expert Recommendations:
-
For routine quality control, assay, and stability testing where the analyte concentration is relatively high and the sample matrix is clean, HPLC-UV is the superior choice . Its simplicity, high throughput, and lower cost make it an efficient and reliable workhorse method.[9]
-
For impurity profiling, trace-level analysis, or definitive identification of unknown related substances, Derivatization-GC-MS is the authoritative technique . Its unparalleled specificity and sensitivity are essential for ensuring the purity and safety of drug substances and products.[14][15]
Ultimately, a well-validated analytical method is a non-negotiable component of modern drug development and manufacturing. By understanding the principles, strengths, and weaknesses of each technique, you can confidently develop and validate a method that is truly fit for its intended purpose, ensuring data integrity and regulatory compliance.
References
- Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL
- Title: FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration Source: Scribd URL
- Title: Understanding ICH Q2(R2)
- Title: ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma Source: AMSbiopharma URL
- Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: GMP Online URL
- Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: FDA URL
- Title: Q2(R2)
- Title: ICH Q2(R2)
- Title: ICH Q2(R2)
- Title: A Comparative Guide to the Quantification of 1- Methylcyclopentene: GC-MS vs.
- Title: GC-MS analysis of the partially purified active fraction Source: ResearchGate URL
- Title: Stability Indicating Analytic Method Devlompent & Validation of Hplc Source: IJPRA URL
- Title: A Comparative Guide to the Purity Validation of (1S)
- Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL
- Title: validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc Source: SciSpace URL
- Title: HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW Source: WJPMR URL
- Title: Development and validation of an HPLC method to be used for simultaneous detection and quantification of different statins Source: IMR Press URL
- Title: Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate Source: Gazi University Journal of Science URL
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Benchmarking the Stability of 2-Methylcyclopentene-1-Carboxylic Acid Derivatives: A Comprehensive Guide for Drug Development
Executive Summary
As a versatile intermediate in organic synthesis and drug development, 2-Methylcyclopentene-1-carboxylic acid (2-MCPCA) serves as a critical building block for complex molecular frameworks, including cyclic β-amino acids, peptidomimetics, and advanced therapeutics like the γ-aminobutyric acid aminotransferase (GABA-AT) inactivator OV329[1][2]. However, the structural features that make 2-MCPCA derivatives synthetically valuable—namely the electron-rich cyclopentene ring and the reactive carbonyl center—also introduce specific stability liabilities.
This guide provides an objective, data-driven comparison of the stability profiles of 2-MCPCA derivatives (Free Acid, Methyl Ester, and Primary Amide) under thermal, hydrolytic, and oxidative stress, equipping researchers with the mechanistic insights needed to optimize reaction conditions and storage protocols.
Mechanistic Drivers of Degradation
Understanding the causality behind derivative degradation is essential for preventing yield loss and maintaining stereochemical or structural integrity.
-
Oxidative Cleavage: The double bond within the cyclopentene ring possesses high electron density, making it highly susceptible to electrophilic attack by reactive oxygen species (ROS), peroxides, or ozone[1]. Oxidative cleavage typically results in ring-opening, yielding dicarboxylic acids or keto-acids[3].
-
Hydrolytic Vulnerability: The carboxylic acid functional group and its derivatives exhibit varying degrees of hydrolytic stability. While the free acid is generally stable in aqueous environments, extreme pH conditions combined with elevated temperatures can drive the hydrolysis of ester and amide derivatives back to the free acid[4].
-
Thermal Isomerization & Decarboxylation: Although the α,β-unsaturated system in 2-MCPCA is thermodynamically stabilized by conjugation, excessive thermal stress can induce double-bond migration (isomerization) or, in specific structural analogs, decarboxylation[2].
Comparative Stability Benchmarking
The following table synthesizes the stability performance of three common 2-MCPCA derivatives. Data is benchmarked against standard forced degradation thresholds (recovery >95% after 48 hours is considered stable).
| Derivative Type | Hydrolytic Stability (pH 2 / pH 12) | Thermal Stability (80°C, 48h) | Oxidative Stability (3% H₂O₂, 24h) | Primary Degradation Pathway |
| Free Acid | High / High | Moderate (Risk of decarboxylation) | Low | Oxidative ring cleavage |
| Methyl Ester | Low / Low | High | Low | Base/Acid-catalyzed hydrolysis |
| Primary Amide | Moderate / Moderate | High | Moderate | Slow hydrolysis to free acid |
Note: The methyl ester demonstrates superior thermal stability but is highly susceptible to saponification in basic environments. The free acid is robust against hydrolysis but remains vulnerable to oxidative attack at the alkene center.
Forced Degradation Workflow
To ensure scientific integrity, stability testing must employ self-validating protocols. The workflow below outlines a comprehensive multiplexed forced degradation study.
Caption: Multiplexed forced degradation workflow for 2-MCPCA derivatives.
Self-Validating Experimental Protocols
To accurately benchmark these derivatives, the following protocols incorporate internal controls to validate the integrity of the degradation data, ensuring that observed losses are due to chemical degradation rather than experimental artifacts.
Protocol A: Hydrolytic Stability Assessment
Causality: Esters and amides undergo hydrolysis via distinct mechanistic pathways (acid-catalyzed vs. base-promoted saponification). This protocol isolates pH as the sole variable while controlling for solvent loss.
-
Stock Preparation: Dissolve the 2-MCPCA derivative (Ester, Amide, or Free Acid) in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL. Spike with 0.1 mg/mL of an inert internal standard (e.g., biphenyl) to control for solvent evaporation during incubation.
-
Buffer Incubation: Aliquot 1 mL of the stock solution into three separate vials. Add 1 mL of 0.1 M HCl (pH ~1), 1 mL of phosphate buffer (pH 7), and 1 mL of 0.1 M NaOH (pH ~13) to the respective vials[4].
-
Thermal Control: Incubate all vials at a constant 40°C using a thermomixer to accelerate degradation kinetics without inducing thermal isomerization.
-
Quenching & Extraction: At t=0, 24h, and 48h, extract a 100 µL aliquot. Immediately neutralize the acidic/basic samples (e.g., add equimolar 0.1 M NaOH to the HCl sample) to halt hydrolysis.
-
Analysis: Analyze via HPLC-UV (210 nm). Calculate the remaining percentage of the derivative relative to the internal standard peak area.
Protocol B: Oxidative Cleavage Stress Test
Causality: The electron-rich double bond of the cyclopentene ring is prone to electrophilic oxidation. This test evaluates the kinetic vulnerability of the ring across different derivatives.
-
Sample Matrix: Prepare a 0.5 mg/mL solution of the derivative in a 50:50 methanol/water mixture.
-
Oxidant Introduction: Add hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% v/v[3][4].
-
Reaction Monitoring: Incubate at room temperature (25°C) protected from light.
-
Active Quenching (Critical Step): To prevent continued oxidation during analysis, withdraw 100 µL aliquots at specified time points and immediately quench with an excess of sodium thiosulfate (Na₂S₂O₃).
-
Self-Validation Check: Add a drop of catalase enzyme to a sub-aliquot of the quenched sample. The absence of oxygen bubbling confirms complete peroxide quenching, validating the time-point accuracy.
-
-
Quantification: Analyze via LC-MS to identify ring-opened dicarboxylic acid degradation products and quantify the parent compound depletion.
References
- "2-Methylcyclopentene-1-carboxylic acid | 67209-77-2 | Benchchem", Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO4ZYuUyL9o2WzdfRTE2iFAXhF08KJna4FVdIJLogFsMGYun6u7tsvhPveI0p6L93oTNecjvJ0ARgXqArtyOyElcunviYBM-YbX9gOE5rg-5t3nw7YA9NW9iU31-MIg5nY7cyIIA==]
- "2-Methylcyclopent-1-ene-1-carboxylic acid | C7H10O2 | CID 3017746 - PubChem", NIH,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGruQqNktP6lmjg601l_RfDDP71kpaWsDF703jfZ6FpOMaXrH6RjgfUsGG6R1MFp2icZZLEPeBRBrIGbCtqTRfEeLdueoQW28ixyliWsf_NEMEfd75e44iPi-h-aGGp9nibIkbVIeiEcoxKdC4=]
- "Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase", PMC/NIH,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI2zn7mPVkAJcc_IPnB8vzD4L7H1TUdHzXcWZCEh2euYFbp8jvsbG_zZOqmQLuWPJwkN-wzVBpMiyUgEsrCPVQp9RIKtT2Sq3S_Df2_XmJAerkoVBGlcYCGIx-0d98ZkBVReLAQsrSq1soZnw=]
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Sources
Safety Operating Guide
Advanced Operational & Safety Guide: Handling 2-Methylcyclopentene-1-carboxylic acid
As a highly versatile building block in organic synthesis, 2-Methylcyclopentene-1-carboxylic acid is frequently utilized by drug development professionals for the construction of complex steroidal frameworks and cyclic anhydrides[1]. While its dual reactivity—stemming from an unsaturated cyclopentene ring and a terminal carboxylic acid—makes it invaluable for chemical research, this same structural profile necessitates stringent handling, personal protective equipment (PPE), and disposal protocols to mitigate laboratory risks.
This guide provides a self-validating, step-by-step operational framework designed to ensure maximum safety and procedural integrity during the handling of this compound.
Chemical & Hazard Profile
Understanding the quantitative and structural properties of a reagent is the first step in risk mitigation. The table below summarizes the core chemical properties of 2-Methylcyclopentene-1-carboxylic acid.
| Property | Value |
| Chemical Name | 2-Methylcyclopentene-1-carboxylic acid |
| CAS Number | 67209-77-2 |
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol |
| Key Structural Features | Cyclopentene ring (alkene), Carboxylic acid |
Mechanistic Causality of Hazards
According to the2, 2-Methylcyclopentene-1-carboxylic acid presents three primary hazards[2]:
-
H315 (Causes skin irritation): The lipophilic cyclopentene ring facilitates rapid interaction with the stratum corneum, while the acidic proton (pKa ~4.5-5.0) disrupts local cellular pH, leading to protein denaturation and erythema.
-
H319 (Causes serious eye irritation): Direct contact with the ocular mucosa results in rapid acidification of the tear film, causing corneal epithelial damage.
-
H335 (May cause respiratory irritation): Volatilization or aerosolization of the compound can irritate the respiratory tract lining.
Personal Protective Equipment (PPE) Matrix
To counteract the specific mechanistic hazards outlined above, the following PPE matrix must be strictly adhered to. Every choice is grounded in chemical compatibility and barrier efficacy.
| PPE Category | Recommended Material | Mechanistic Rationale (Causality) |
| Hand Protection | Nitrile (Double-gloving) or Neoprene | Nitrile rubber provides an excellent barrier against weak organic acids. Double-gloving prevents breakthrough from the non-polar cyclopentene moiety, mitigating H315 risks[2]. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1+) | Forms a complete seal around the eyes, preventing aerosolized acid or accidental liquid splashes from altering the pH of the ocular mucosa (H319)[2]. |
| Body Protection | Flame-resistant (FR) lab coat, full-length pants | Protects against dermal exposure and the potential flammability of concentrated organic residues. |
| Respiratory | Chemical Fume Hood (80-100 fpm) | Mitigates inhalation of irritating vapors (H335) by maintaining negative pressure away from the operator's breathing zone[2]. |
Operational Workflow: Safe Handling & Transfer
To ensure a self-validating process, each step of the transfer protocol includes a verification mechanism to confirm that the environment remains uncontaminated.
Step-by-Step Transfer Methodology:
-
Pre-Operational Verification: Ensure the chemical fume hood is operational. Verify that the sash is positioned at the designated working height to maintain optimal face velocity.
-
PPE Donning & Inspection: Equip standard PPE as outlined in the matrix. Perform a visual and inflation check on nitrile gloves to identify micro-tears.
-
Reagent Preparation: Transfer the sealed reagent bottle to the fume hood. Place it inside a secondary containment vessel (e.g., a chemically resistant tray) to catch potential drips.
-
Precision Transfer: Using a clean, dry glass volumetric pipette or a chemically compatible syringe, extract the required volume. Do not pour directly from the bottle; pouring displaces vapor rapidly and increases the risk of droplet formation outside the containment zone.
-
Post-Transfer Securing: Immediately seal the primary container. If long-term storage is required, purge the headspace with an inert gas (e.g., Argon or Nitrogen) to prevent auto-oxidation of the cyclopentene double bond.
Fig 1. Standard operational workflow for the safe transfer of 2-Methylcyclopentene-1-carboxylic acid.
Spill Response & Decontamination Protocol
In the event of a localized spill inside the fume hood, immediate chemical neutralization is required to prevent vapor accumulation.
-
Evacuation & Isolation: For spills >50 mL, immediately step back and lower the fume hood sash to contain vapors.
-
Neutralization: Do not use water directly, as it may spread the lipophilic compound. Instead, cover the spill with a solid neutralizing absorbent, such as sodium bicarbonate (NaHCO₃)[3]. The bicarbonate reacts with the carboxylic acid to form a water-soluble sodium salt, releasing CO₂ gas. Self-Validation: The cessation of effervescence (fizzing) visually confirms that the acid has been fully neutralized.
-
Collection: Once effervescence ceases, sweep the neutralized matrix using a non-sparking tool and place it into a chemically compatible, sealable hazardous waste container.
-
Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution, followed by a deionized (DI) water rinse.
Waste Disposal & Neutralization Plan
Proper disposal of organic carboxylic acids is critical for environmental compliance and reducing the laboratory's hazardous waste stream[4]. The appropriate disposal method is strictly contingent on the quantity and concentration of the waste[3].
Protocol A: Small Quantities (<10 mL dilute aqueous solution)
-
Dilution: Slowly add the acidic waste to a 10-fold excess of cold water to safely dissipate any heat of dilution.
-
Neutralization: Titrate the solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution or 1M NaOH while stirring[5].
-
Verification: Monitor the solution using pH paper or a calibrated pH meter until the pH stabilizes between 6.5 and 7.5[3].
-
Disposal: Once neutralized, the resulting aqueous solution of the sodium salt can typically be poured down the sanitary sewer drain with a copious amount of running water (at least a 100-fold excess), pending local EHS approval[3].
Protocol B: Large Quantities or Organic Solutions
-
Segregation: Do not attempt to manually neutralize large volumes or concentrated forms of 2-Methylcyclopentene-1-carboxylic acid due to the risk of uncontrolled exothermic reactions[3].
-
Collection: Collect the unreacted acid or its organic solvent mixtures in a designated, properly sealed "Non-Halogenated Organic Waste" container.
-
Labeling & Storage: Clearly label the container with the full chemical name and GHS hazard pictograms. Store in a ventilated, flammable storage cabinet until professional EHS pickup[3].
Fig 2. Logical pathway for the neutralization and disposal of carboxylic acid waste.
References
-
[1] 2-Methylcyclopentene-1-carboxylic acid | 67209-77-2 | Benchchem. benchchem.com.
-
[2] 2-Methylcyclopent-1-ene-1-carboxylic acid | C7H10O2 | CID 3017746 - PubChem. nih.gov.
-
[5] "Your Safer Source for Science Supplies" - Laboratory Chemical Disposal. finalsite.net.
-
[3] Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem. benchchem.com.
-
[4] Chemical Waste Management Guide - Center for Environmental Health and Safety - Southern Illinois University. siu.edu.
Sources
- 1. 2-Methylcyclopentene-1-carboxylic acid | 67209-77-2 | Benchchem [benchchem.com]
- 2. 2-Methylcyclopent-1-ene-1-carboxylic acid | C7H10O2 | CID 3017746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cehs.siu.edu [cehs.siu.edu]
- 5. resources.finalsite.net [resources.finalsite.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
